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Cefaclor

Cat. No.: B601260
CAS No.: 143059-69-2
M. Wt: 367.81
Attention: For research use only. Not for human or veterinary use.
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Description

Cefaclor is a semisynthetic, second-generation cephalosporin antibiotic for research applications . Its primary bactericidal action results from the inhibition of bacterial cell wall synthesis . This broad-spectrum agent demonstrates in vitro activity against a range of Gram-positive and Gram-negative microorganisms, including Staphylococcus aureus (methicillin-susceptible), Streptococcus pneumoniae , Streptococcus pyogenes , Escherichia coli , Haemophilus influenzae , Klebsiella spp., and Proteus mirabilis . Research into this compound is particularly valuable for studying respiratory tract pathogens, skin and skin structure infections, urinary tract infections, and otitis media . A key area of modern investigation involves combining this compound with beta-lactamase inhibitors like clavulanic acid and sulbactam to overcome resistance from extended-spectrum beta-lactamase (ESBL)-producing strains of E. coli , potentially restoring its efficacy and offering a cost-effective research model . This compound is well-absorbed and is chemically designated as 3-chloro-7-D-(2-phenylglycinamido)-3-cephem-4-carboxylic acid monohydrate, with a molecular weight of 385.82 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14ClN3O4S B601260 Cefaclor CAS No. 143059-69-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
Source PubChem
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InChI Key

QYIYFLOTGYLRGG-GPCCPHFNSA-N
Source PubChem
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Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
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Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
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Molecular Formula

C15H14ClN3O4S
Source PubChem
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DSSTOX Substance ID

DTXSID3022748
Record name Cefaclor
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Molecular Weight

367.8 g/mol
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Physical Description

Solid
Record name Cefaclor
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Solubility

2.10e-01 g/L
Record name Cefaclor
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CAS No.

53994-73-3, 70356-03-5
Record name Cefaclor
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Melting Point

327 °C
Record name Cefaclor
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

In-Depth Technical Guide: Cefaclor's Mechanism of Action on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of Cefaclor, a second-generation cephalosporin antibiotic, with a specific focus on its inhibitory effects on bacterial cell wall synthesis. The document summarizes key quantitative data, outlines detailed experimental protocols for assays cited, and includes mandatory visualizations to illustrate complex pathways and workflows.

Core Mechanism of Action

This compound, a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the final and crucial stage of bacterial cell wall synthesis.[1][2] The structural integrity of the bacterial cell wall is primarily maintained by a peptidoglycan layer, a mesh-like structure of cross-linked polysaccharide and polypeptide chains. The synthesis of this layer is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).

This compound's primary mode of action involves its covalent binding to the active site of these PBPs. This binding is an acylation reaction that forms a stable and inactive acyl-enzyme complex. By binding to these essential enzymes, this compound effectively blocks their transpeptidase activity, which is responsible for the cross-linking of the peptidoglycan chains. This disruption of the cell wall's structural integrity leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[3][4]

Quantitative Data on this compound's Activity

The efficacy of this compound can be quantified by its binding affinity to specific PBPs and its minimum inhibitory concentration (MIC) against various bacterial strains.

Penicillin-Binding Protein (PBP) Affinity

The 50% inhibitory concentration (IC50) is a measure of the concentration of an antibiotic required to inhibit 50% of the activity of a specific PBP. A lower IC50 value indicates a higher binding affinity.

Bacterial SpeciesPenicillin-Binding Protein (PBP)IC50 (µg/mL)
Staphylococcus aureusPBP 2≤ 0.1[1]
Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC90 represents the concentration at which 90% of the tested isolates are inhibited.

Bacterial SpeciesMIC90 (µg/mL)
Streptococcus pneumoniae< 2[3][4][5]
Moraxella catarrhalis< 2[3][4][5]
Haemophilus influenzae< 2[3][4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay is used to determine the affinity of a test compound (e.g., this compound) for specific PBPs by measuring its ability to compete with a labeled penicillin probe for binding to the PBPs.

Materials:

  • Bacterial cell culture

  • Phosphate-buffered saline (PBS), pH 7.4

  • Radiolabeled penicillin (e.g., [³H]penicillin G) or fluorescently labeled penicillin (e.g., Bocillin-FL)

  • Test antibiotic (this compound) solutions at various concentrations

  • Lysis buffer

  • SDS-PAGE apparatus and reagents

  • Fluorography reagents or fluorescence imaging system

Procedure:

  • Bacterial Cell Preparation:

    • Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with PBS.

  • Competitive Binding:

    • Resuspend the bacterial cells in PBS containing various concentrations of this compound.

    • Incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow this compound to bind to the PBPs.

    • Add a saturating concentration of radiolabeled or fluorescently labeled penicillin to the cell suspension.

    • Incubate for a further defined period to allow the labeled penicillin to bind to any available PBPs.

  • Membrane Preparation and PBP Visualization:

    • Lyse the bacterial cells to release the membrane proteins.

    • Isolate the membrane fraction containing the PBPs by ultracentrifugation.

    • Separate the PBP-antibiotic complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the labeled PBPs by fluorography (for radiolabeled probes) or fluorescence scanning (for fluorescent probes).

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to the different PBPs.

    • Determine the concentration of this compound that causes a 50% reduction in the binding of the labeled penicillin (IC50).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterial isolate.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • This compound stock solution

  • Sterile diluent (e.g., saline or broth)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

    • Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mechanism of action and the experimental workflows.

Bacterial_Cell_Wall_Synthesis_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA/MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan_monomer Peptidoglycan Monomer Lipid_II->Peptidoglycan_monomer Flippase Nascent_peptidoglycan Nascent Peptidoglycan Peptidoglycan_monomer->Nascent_peptidoglycan Transglycosylase PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Nascent_peptidoglycan->PBP Cross_linked_peptidoglycan Cross-linked Peptidoglycan PBP->Cross_linked_peptidoglycan Transpeptidation (Cross-linking) Inactive_PBP Inactive PBP-Cefaclor Complex PBP->Inactive_PBP Inhibition This compound This compound This compound->PBP

Caption: Inhibition of Bacterial Cell Wall Synthesis by this compound.

PBP_Binding_Assay_Workflow start Start: Bacterial Cell Culture prep_cells Prepare Cell Suspension start->prep_cells add_this compound Incubate with varying concentrations of this compound prep_cells->add_this compound add_probe Add Labeled Penicillin Probe (e.g., [3H]penicillin) add_this compound->add_probe lysis Cell Lysis and Membrane Isolation add_probe->lysis sds_page SDS-PAGE Separation lysis->sds_page visualize Visualize Labeled PBPs (Fluorography/Fluorescence) sds_page->visualize analyze Quantify Band Intensity and Determine IC50 visualize->analyze end End: PBP Affinity Determined analyze->end

References

An In-depth Technical Guide to the Interaction of Cefaclor with Penicillin-Binding Proteins (PBPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefaclor, a second-generation cephalosporin antibiotic, exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the molecular interactions between this compound and PBPs. It includes a detailed examination of the mechanism of action, quantitative binding data, and explicit experimental protocols for assessing these interactions. Visualizations of the underlying biochemical pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter for researchers and professionals in the field of drug development.

Introduction

This compound is a beta-lactam antibiotic that covalently binds to the active site of PBPs, thereby inhibiting their transpeptidase activity.[1][2][3] This inhibition disrupts the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall, leading to cell wall weakening and eventual lysis.[2][3][4] Understanding the specifics of this compound's binding affinity to various PBPs in different bacterial species is paramount for predicting its spectrum of activity, understanding resistance mechanisms, and developing novel antimicrobial agents.

Mechanism of Action: this compound and PBP Inhibition

The fundamental mechanism of this compound's action is the acylation of a conserved serine residue within the active site of PBPs.[5] This process forms a stable, covalent acyl-enzyme intermediate, rendering the PBP inactive.[6] The disruption of PBP function leads to a futile cycle of cell wall synthesis and degradation, ultimately depleting cellular resources and contributing to the antibiotic's lethal effect.

Signaling Pathway of PBP Inhibition

The binding of this compound to PBPs initiates a cascade of events that compromise the structural integrity of the bacterial cell wall. The following diagram illustrates the key steps in this process.

PBP_Inhibition_Pathway cluster_0 Bacterial Cytoplasm cluster_1 Periplasm cluster_2 This compound Action UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Lipid_II_periplasm Lipid II Lipid_II->Lipid_II_periplasm Flippase PBP Penicillin-Binding Protein (PBP) Crosslinked_PG Cross-linked Peptidoglycan Inactive_PBP Inactive PBP-Cefaclor Complex Nascent_PG Nascent Peptidoglycan Nascent_PG->Crosslinked_PG PBP (Transpeptidase) Cell_Lysis Cell Lysis Crosslinked_PG->Cell_Lysis Weakened Cell Wall Lipid_II_periplasm->Nascent_PG PBP (Transglycosylase) This compound This compound This compound->PBP Binding & Acylation Inactive_PBP->Nascent_PG Inhibition

Figure 1: this compound's inhibition of PBP-mediated peptidoglycan cross-linking.

Quantitative Binding Data of this compound to PBPs

The affinity of this compound for different PBPs varies among bacterial species and can be influenced by the presence of resistance mutations. The 50% inhibitory concentration (IC50) is a common metric used to quantify the binding affinity, representing the concentration of the antibiotic required to inhibit 50% of the PBP activity.

Table 1: this compound IC50 Values (µg/mL) for PBPs in Streptococcus pneumoniae
Strain TypePBP1aPBP2bPBP2x
Penicillin-Susceptible (PSSP)>12816-320.25-0.5
Penicillin-Intermediate (PISP)>12816-320.5-1
Penicillin-Resistant (PRSP)>12864->1282-4

Data adapted from a study on clinical isolates of S. pneumoniae.

Table 2: this compound IC50 Values (µg/mL) for PBPs in Escherichia coli
PBPIC50 (µg/mL)
PBP1a>104
PBP1b>104
PBP2360 ± 210
PBP315 ± 14
PBP4>104
PBP5/686 ± 66
PBP7/868 ± 48

Data represents apparent IC50 values determined in live E. coli MG1655 cells.

Table 3: this compound IC50 Values (µg/mL) for PBPs in Staphylococcus aureus
PBPIC50 (µg/mL)
PBP2≤ 0.1

Note: The apparent low-affinity binding observed at 37°C (>10 µg/mL) was attributed to rapid deacylation. The high-affinity value was determined by modifying the experimental conditions (e.g., lower temperature).[7][8]

Experimental Protocols

Accurate determination of this compound's binding to PBPs is crucial for research and development. Below are detailed methodologies for key experiments.

Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin-FL)

This assay determines the IC50 of an unlabeled antibiotic (e.g., this compound) by measuring its ability to compete with a fluorescently labeled penicillin for binding to PBPs.

Experimental Workflow:

PBP_Binding_Assay_Workflow start Start: Bacterial Cell Culture harvest Harvest Cells (Centrifugation) start->harvest wash Wash Cells (e.g., PBS) harvest->wash resuspend Resuspend Cells wash->resuspend incubate_this compound Incubate with varying concentrations of this compound resuspend->incubate_this compound incubate_bocillin Add Bocillin-FL (Fluorescent Penicillin) incubate_this compound->incubate_bocillin lyse Cell Lysis (e.g., Sonication) incubate_bocillin->lyse separate Separate Membrane Proteins (Ultracentrifugation) lyse->separate sds_page SDS-PAGE separate->sds_page visualize Visualize Fluorescent Bands (FluorImager) sds_page->visualize quantify Quantify Band Intensity (Densitometry) visualize->quantify calculate Calculate IC50 quantify->calculate end End calculate->end MS_Workflow start Start: Incubate PBPs with this compound digest Proteolytic Digestion (e.g., Trypsin) start->digest lc_ms Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) digest->lc_ms search Database Search (e.g., Mascot, Sequest) lc_ms->search identify_peptide Identify this compound-modified peptide search->identify_peptide identify_pbp Identify the specific PBP identify_peptide->identify_pbp end End identify_pbp->end

References

Cefaclor: A Technical Guide to Synthesis and Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and degradation pathways of Cefaclor, a second-generation cephalosporin antibiotic. The information presented herein is intended to support research, development, and quality control activities related to this important pharmaceutical compound.

Synthesis of this compound

The manufacturing of this compound can be achieved through both chemical and enzymatic routes. While chemical synthesis has been historically significant, enzymatic synthesis offers a more environmentally friendly and efficient alternative.

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process. A key strategy employed by Eli Lilly involves the modification of a penicillin-derived intermediate. The core steps include the formation of a key intermediate, followed by a series of reactions to construct the final this compound molecule.[1]

A generalized chemical synthesis workflow is outlined below:

This compound Chemical Synthesis cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Core Synthesis Steps cluster_3 Final Product Penicillin G Penicillin G Ring Expansion Ring Expansion Penicillin G->Ring Expansion 7-ADCA 7-Aminodesacetoxycephalosporanic acid Chlorination Chlorination 7-ADCA->Chlorination Dane Salt Dane Salt of D-Phenylglycine Side-chain Acylation Side-chain Acylation Dane Salt->Side-chain Acylation Ring Expansion->7-ADCA Chlorination->Side-chain Acylation Deprotection Deprotection Side-chain Acylation->Deprotection This compound This compound Deprotection->this compound

Caption: A simplified workflow of the chemical synthesis of this compound.

Enzymatic Synthesis

Enzymatic synthesis of this compound is a more contemporary and preferred method, primarily utilizing penicillin G acylase. This biocatalytic approach involves the reaction of 7-amino-3-chloro cephalosporanic acid (7-ACCA) with an activated form of D-phenylglycine, such as D-phenylglycine methyl ester (PGM).[2][3][4]

The enzymatic synthesis can be kinetically controlled and offers high yields.[4][5][6] The use of immobilized enzymes is common, allowing for easier separation and recycling of the biocatalyst.[3]

This compound Enzymatic Synthesis cluster_0 Reactants cluster_1 Biocatalyst cluster_2 Reaction Environment cluster_3 Product 7-ACCA 7-amino-3-chloro cephalosporanic acid Enzyme Immobilized Penicillin G Acylase 7-ACCA->Enzyme D-PGM D-phenylglycine methyl ester D-PGM->Enzyme This compound This compound Enzyme->this compound Acylation Conditions Aqueous medium pH 6-8 Temp 5-35°C Conditions->Enzyme

Caption: Overview of the enzymatic synthesis of this compound.

Table 1: Quantitative Data on Enzymatic Synthesis of this compound

ParameterValueReference
Molar Ratio (PGM:7-ACCA)1.1[3]
Temperature5 - 35 °C[3]
pH6 - 8[3]
YieldUp to 93.5%[6]
Conversion of 7-ACCA76.5%[4]

Degradation Pathways of this compound

This compound is susceptible to degradation through various pathways, including hydrolysis, intramolecular reactions, oxidation, and photolysis. Understanding these pathways is crucial for ensuring the stability and efficacy of this compound formulations.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, primarily involving the cleavage of the β-lactam ring. The rate of hydrolysis is significantly influenced by pH and temperature.[7][8]

  • Acidic Conditions: Under acidic conditions, degradation can lead to the formation of thiazole and pyrazine derivatives through complex rearrangement and ring-contraction reactions.[9]

  • Neutral and Alkaline Conditions: In neutral and alkaline media, intramolecular aminolysis of the β-lactam ring by the side-chain amino group can occur, leading to the formation of a piperazine-2,5-dione derivative.[10][11]

This compound Hydrolytic Degradation This compound This compound Open_Ring β-Lactam Ring Opening This compound->Open_Ring Acidic_Deg Acidic Hydrolysis Products (Thiazoles, Pyrazines) Open_Ring->Acidic_Deg  Acidic pH Neutral_Alk_Deg Neutral/Alkaline Hydrolysis Product (Piperazine-2,5-dione) Open_Ring->Neutral_Alk_Deg  Neutral/Alkaline pH

Caption: Major hydrolytic degradation pathways of this compound.

Table 2: Stability of this compound in Aqueous Solutions at Different pH and Temperatures

pHTemperature (°C)% Initial Activity Remaining after 72hReference
2.54>90%[8]
4.54>90%[8]
6.0470%[8]
7.0446%[8]
8.0434%[8]
2.52595%[8]
4.52569%[8]
6.02516%[8]
7.0255%[8]
8.0253%[8]
2.53780%[8]
>4.537<20%[8]
Solid-State Degradation

In the solid state, this compound degradation is influenced by temperature and humidity.[12][13] The degradation pathways in the solid state can differ from those in aqueous solutions and may include:

  • Isomerization of the double bond in the dihydrothiazine ring.[12]

  • Decarboxylation.[12]

  • Ring contraction to form thiazole structures.[12]

  • Oxidative attack, particularly at carbon 4 of the dihydrothiazine ring.[12]

The degradation of this compound monohydrate in the solid state at relative humidity greater than 50% follows first-order autocatalytic reaction kinetics.[13][14]

Photodegradation

This compound can be degraded by photocatalysis. Studies have shown that titanium dioxide (TiO₂) and platinum-doped TiO₂ (Pt-TiO₂) can act as efficient photocatalysts for the degradation of this compound in aqueous solutions.[15][16][17] This process involves the generation of reactive oxygen species that break down the antibiotic molecule.

Enzymatic Degradation

Resistance to this compound in bacteria is primarily due to enzymatic degradation by β-lactamases.[18] These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. This compound shows resistance to some types of β-lactamases but is susceptible to others.[19][20]

Experimental Protocols

Stability Studies

A common experimental protocol for assessing the stability of this compound involves subjecting the drug substance or formulated product to accelerated degradation conditions.

Forced Degradation Study Protocol:

  • Stress Conditions: Expose this compound samples to various stress conditions, including:

    • Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: 0.1 N NaOH at room temperature for a defined period.

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature.[21]

    • Thermal Degradation: Dry heat at a specified temperature (e.g., 85°C).[12]

    • Photodegradation: Exposure to UV light.

  • Sample Preparation: At specified time points, withdraw samples and neutralize if necessary. Dilute the samples to a suitable concentration with an appropriate solvent.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to separate and quantify this compound and its degradation products.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of this compound and its degradation products.[7][22]

Typical HPLC Method Parameters:

  • Column: Reversed-phase C18 column (e.g., ODS, 4.6 mm x 250 mm, 5 µm particles).[22]

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 50 mM phosphate buffer, pH 4.0) and an organic modifier (e.g., acetonitrile).[22]

  • Detection: UV detection at a specific wavelength (e.g., 220 nm).[22]

  • Column Temperature: Controlled temperature, as elevated temperatures can cause on-column degradation (e.g., below 30°C).[23]

Experimental Workflow for HPLC Analysis:

HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolution, Dilution) Injection Injection onto HPLC System Sample_Prep->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Acquisition and Analysis (Quantification of this compound and Impurities) Detection->Data_Analysis

References

In Vitro Activity of Cefaclor Against Common Bacterial Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Cefaclor, a second-generation cephalosporin antibiotic. It is designed to offer researchers, scientists, and drug development professionals a detailed resource on its efficacy against common bacterial pathogens, methodologies for its evaluation, and its mechanism of action.

Introduction

This compound is an oral cephalosporin antibiotic that has been utilized in the treatment of various bacterial infections.[1] Its effectiveness is rooted in its ability to inhibit bacterial cell wall synthesis, leading to bactericidal action.[2][3] This guide delves into the specifics of its in vitro performance against a range of clinically relevant bacteria, providing quantitative data, experimental protocols, and visual representations of its mechanism and evaluation workflows.

Spectrum of Activity

This compound demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[4][5] Its activity is comparable to first-generation cephalosporins against Gram-positive organisms, but it exhibits enhanced activity against certain Gram-negative bacteria.[2][6]

Key pathogens susceptible to this compound include:

  • Gram-positive aerobes : Staphylococcus aureus (including penicillinase-producing strains), Streptococcus pneumoniae, and Streptococcus pyogenes.[2][7]

  • Gram-negative aerobes : Escherichia coli, Haemophilus influenzae (including β-lactamase-producing strains), Klebsiella sp., and Proteus mirabilis.[2][7]

However, this compound is generally not active against Serratia sp., Acinetobacter sp., indole-positive Proteus, and Bacteroides isolates.[8][9]

Quantitative In Vitro Activity

The in vitro efficacy of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC data for this compound against common respiratory and other pathogens.

Table 1: this compound MICs for Common Respiratory Pathogens

Bacterial SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae163< 2< 2Not Specified
Haemophilus influenzae216< 2< 2Not Specified
Moraxella catarrhalis87< 2< 2Not Specified

Data sourced from a study in Pakistan where over 95% of isolates were susceptible to this compound.[10]

Table 2: this compound MICs for Various Gram-Positive and Gram-Negative Bacteria

Bacterial SpeciesMean MIC (µg/mL)Notes
Staphylococcus aureus (penicillin-susceptible)0.93
Staphylococcus aureus (penicillin-resistant)1.44
Escherichia coliNot SpecifiedMore active than cephalexin and cephalothin[8][9]
Klebsiella sp.Not SpecifiedSusceptible[7]
Proteus mirabilisNot SpecifiedSusceptible[7]

Data compiled from various in vitro studies.[7]

Impact of β-Lactamases

The effectiveness of β-lactam antibiotics, including this compound, can be compromised by the presence of β-lactamase enzymes produced by bacteria. This compound shows some stability against certain types of β-lactamases. It is resistant to Type III (TEM) β-lactamases but can be hydrolyzed by Type I, and to a lesser extent, by Type IV and V β-lactamases.[8][9] This stability allows it to be effective against some β-lactamase-producing strains of H. influenzae.[6]

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][5] This process involves the following key steps:

  • Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to specific PBPs located on the inner membrane of the bacterial cell wall.[2][5][11] PBPs are enzymes crucial for the final steps of peptidoglycan synthesis.

  • Inhibition of Transpeptidation : By binding to PBPs, this compound inhibits the transpeptidation step, which is the cross-linking of peptidoglycan chains.[5]

  • Cell Wall Weakening and Lysis : The disruption of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][5]

Mechanism of Action of this compound This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Disrupts Lysis Cell Lysis and Bacterial Death CellWall->Lysis Leads to

This compound's mechanism of action.

Experimental Protocols for In Vitro Susceptibility Testing

The in vitro activity of this compound is primarily determined using standardized antimicrobial susceptibility testing methods. The two most common methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Method

This method determines the sensitivity of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[12][13]

Protocol Outline:

  • Inoculum Preparation : A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard, is prepared from an overnight culture.[12]

  • Plate Inoculation : A sterile cotton swab is used to evenly inoculate the surface of a Mueller-Hinton agar plate.[12][13]

  • Disk Placement : this compound-impregnated disks are placed on the agar surface at a specified distance from each other.[12]

  • Incubation : The plate is incubated under standardized conditions (typically 35°C for 18-24 hours).[14]

  • Zone Measurement : The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.[13]

  • Interpretation : The measured zone diameter is compared to standardized interpretive charts to classify the organism as susceptible, intermediate, or resistant to this compound.[13][15]

Broth Microdilution Method (MIC Determination)

This method determines the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid growth medium.[15]

Protocol Outline:

  • Antibiotic Dilution : Serial twofold dilutions of this compound are prepared in a multi-well microtiter plate containing broth medium.[15]

  • Inoculum Preparation : A standardized bacterial inoculum is prepared, similar to the Kirby-Bauer method.[14]

  • Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[15]

  • Incubation : The microtiter plate is incubated under standardized conditions.[14]

  • MIC Determination : The MIC is recorded as the lowest concentration of this compound in which there is no visible bacterial growth.[15]

Antimicrobial Susceptibility Testing Workflow cluster_0 Kirby-Bauer Disk Diffusion cluster_1 Broth Microdilution (MIC) KB_Inoculum Prepare Standardized Inoculum (0.5 McFarland) KB_Plate Inoculate Mueller-Hinton Agar Plate KB_Inoculum->KB_Plate KB_Disk Place this compound Impregnated Disk KB_Plate->KB_Disk KB_Incubate Incubate Plate KB_Disk->KB_Incubate KB_Measure Measure Zone of Inhibition (mm) KB_Incubate->KB_Measure KB_Interpret Interpret as Susceptible, Intermediate, or Resistant KB_Measure->KB_Interpret BM_Dilution Prepare Serial Dilutions of this compound in Broth BM_Inoculate Inoculate Microtiter Plate Wells BM_Dilution->BM_Inoculate BM_Inoculum Prepare Standardized Inoculum BM_Inoculum->BM_Inoculate BM_Incubate Incubate Plate BM_Inoculate->BM_Incubate BM_Read Read Lowest Concentration with No Visible Growth BM_Incubate->BM_Read BM_Result Determine MIC Value (µg/mL) BM_Read->BM_Result

Workflow for in vitro susceptibility testing.

Conclusion

This compound remains an antibiotic with significant in vitro activity against a range of common bacterial pathogens, particularly those involved in respiratory tract infections. Understanding its spectrum of activity, quantitative MIC values, and its interaction with bacterial resistance mechanisms such as β-lactamase production is crucial for its appropriate application in clinical and research settings. The standardized methodologies outlined in this guide provide a framework for the consistent and reliable evaluation of this compound's in vitro efficacy. This information is vital for ongoing surveillance of antimicrobial resistance and for guiding the development of new therapeutic strategies.

References

Preclinical Pharmacokinetics and Metabolism of Cefaclor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Cefaclor, a second-generation cephalosporin antibiotic. The information presented is collated from various preclinical studies conducted in key laboratory animal models, offering valuable insights for researchers and professionals involved in drug development.

Pharmacokinetic Profile

This compound is readily absorbed after oral administration in preclinical species, although the extent of absorption and subsequent pharmacokinetic profile can vary between species.[1][2][3]

Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Species
ParameterRatMouseDog
Dose (mg/kg) 16.9 (oral)16.9 (oral)1000 mg tablet (oral)
Tmax (h) ~1~12
t1/2 (h) ~11.50.5-0.7
Tissue Penetration (AUCtissue/AUCplasma) 0.26 (muscle & lung)Not ReportedNot Reported
Primary Excretion Route RenalRenalRenal

Data compiled from multiple sources.[1][4][5][6][7]

Experimental Protocol: Pharmacokinetic Studies in Rats and Mice

A solution of [¹⁴C]this compound (4.25 mg/ml in 0.05 M sodium acetate buffer, pH 4.5) was administered orally at a dose of 16.9 mg/kg to fasted male Purdue-Wistar rats and male ICR mice.[4] To ensure adequate hydration and urine flow, isotonic saline (20 ml/kg) was administered intraperitoneally prior to and after each urine collection.[4] Animals were housed in stainless-steel metabolism cages to facilitate the collection of urine and feces at 2, 4, 6, 8, and 24 hours post-administration.[4] Blood samples were also collected at various time points to determine plasma concentrations.[4]

Experimental Protocol: Pharmacokinetic Study in Dogs

Healthy stray dogs were administered a single 1000 mg this compound tablet orally.[5][7] Serial blood samples were collected in heparinized tubes at prescheduled time intervals.[5][7] Plasma concentrations of this compound were determined using a microbiological assay against various gram-negative and gram-positive bacterial strains via the disc diffusion method.[5][7]

Metabolism

The metabolic fate of this compound shows significant species-specific differences. In rats and mice, this compound is largely resistant to metabolism and is primarily excreted as the unchanged parent drug.[1][2][3] In contrast, dogs exhibit a greater degree of this compound metabolism.[1][2][3]

Table 2: Excretion Profile of this compound and its Metabolites (% of Administered Dose)
SpeciesRouteUnchanged this compoundMetabolitesTotal Radiocarbon
Rat Urine (24h) Major PortionMinor Portion~43%
Bile (24h) PresentPresentNot Quantified
Mouse Urine (24h) Major PortionMinor PortionNot Quantified
Feces (24h) Not QuantifiedNot Quantified~15%
Dog Urine PartialSignificantNot Quantified

Data compiled from multiple sources.[1][4]

Metabolic Pathways

The primary metabolic transformation observed for this compound involves the enzymatic or hydrolytic cleavage of the amide bond, leading to the formation of phenylglycine.[4] This metabolite can then be incorporated into the normal amino acid pools.[4] In rats, a microbiologically active metabolite was isolated from the bile, suggesting enterohepatic recirculation.[4] However, this metabolite was not detected in the urine, indicating its eventual transformation or elimination via other pathways.[4]

Experimental Protocol: Metabolism Studies

The metabolic fate of this compound was investigated using [¹⁴C]this compound in rats, mice, and dogs.[1][2][3] Following oral administration, urine, feces, and bile (from bile-cannulated animals) were collected over 24 hours.[4] The total radiocarbon content in each sample was determined by liquid scintillation counting.[4] The nature of the radioactive components was analyzed using paper chromatography, with the unaltered [¹⁴C]this compound being identified by comparison with an authentic standard.[4] The quantification of unchanged this compound in biological samples was performed using a microbiological assay.[4]

Distribution

Following oral administration, this compound is rapidly absorbed and distributed to various tissues.[4] Studies in rats have shown that peak radiocarbon levels in blood and tissues are achieved within one hour, indicating rapid absorption from the gastrointestinal tract.[4] No abnormal accumulation of radioactivity was observed in any specific tissue.[4]

In rats, the penetration of unbound this compound into the interstitial space fluid of skeletal muscle and lung tissue was found to be approximately 26% of the unbound plasma concentration, as determined by the ratio of the area under the curve (AUC).[6]

Experimental Protocol: Tissue Distribution Studies in Rats

Following the oral administration of [¹⁴C]this compound to rats, various tissues were collected at specified time points.[4] The radiocarbon content in each tissue was determined by liquid scintillation counting after appropriate sample preparation, such as combustion for solid tissues.[4] To measure unbound interstitial concentrations in muscle and lung, in vivo microdialysis was employed following intravenous bolus doses of 50 and 75 mg/kg of this compound.[6]

Visualizations

Experimental Workflow for Pharmacokinetic Studies

G cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_processing Data Processing A Fasted Preclinical Species (Rat, Mouse, Dog) B Oral Administration of this compound A->B C Serial Blood Sampling B->C D Urine & Feces Collection (Metabolism Cages) B->D E Bile Collection (Bile Duct Cannulation) B->E F Plasma Separation C->F G Microbiological Assay (Plasma, Urine, Bile) D->G H Radiocarbon Analysis (Liquid Scintillation Counting) D->H I Chromatographic Analysis (Paper Chromatography) D->I E->G E->H E->I F->G J Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) G->J K Metabolite Identification & Quantification G->K H->J H->K I->J I->K

Caption: Workflow of preclinical pharmacokinetic studies of this compound.

Metabolic Pathway of this compound

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_metabolism Metabolism (Primarily in Dog) cluster_excretion Excretion This compound This compound Absorbed_this compound Absorbed this compound (Intact Antibiotic) This compound->Absorbed_this compound Oral Administration Unchanged_Cefaclor_Circulation Unchanged this compound Absorbed_this compound->Unchanged_Cefaclor_Circulation Metabolism_Process Amide Bond Cleavage (Hydrolysis/Enzymatic) Unchanged_Cefaclor_Circulation->Metabolism_Process Renal_Excretion Renal Excretion (Urine) Unchanged_Cefaclor_Circulation->Renal_Excretion Major pathway in Rat & Mouse Biliary_Excretion Biliary Excretion (Bile) Unchanged_Cefaclor_Circulation->Biliary_Excretion Metabolites_Circulation Metabolites Metabolites_Circulation->Renal_Excretion Metabolites_Circulation->Biliary_Excretion Enterohepatic Recirculation (Rat) Phenylglycine Phenylglycine Metabolism_Process->Phenylglycine Phenylglycine->Metabolites_Circulation

Caption: Metabolic fate of this compound in preclinical species.

References

Cefaclor: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor is a second-generation oral cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. Its efficacy and pharmacokinetic profile are intrinsically linked to its unique molecular architecture and inherent chemical properties. This technical guide provides an in-depth exploration of the molecular structure and physicochemical characteristics of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure

This compound, with the IUPAC name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, possesses a bicyclic cephem nucleus, which is characteristic of cephalosporin antibiotics.[1] The molecular formula for the anhydrous form is C₁₅H₁₄ClN₃O₄S.[1] It is often supplied as a monohydrate, with the formula C₁₅H₁₄ClN₃O₄S·H₂O.[2][3]

The core structure consists of a dihydrothiazine ring fused to a β-lactam ring. Key structural features that dictate its biological activity and chemical properties include:

  • β-Lactam Ring: This four-membered ring is the pharmacophore responsible for the antibacterial activity of this compound. Its inherent ring strain makes it susceptible to nucleophilic attack by penicillin-binding proteins (PBPs) in bacterial cell walls, leading to the inhibition of cell wall synthesis.

  • Acylamino Side Chain at C-7: The (R)-2-amino-2-phenylacetylamino side chain influences the antibacterial spectrum and potency of the antibiotic.

  • Substituent at C-3: The chlorine atom at the C-3 position enhances the stability of the molecule against some β-lactamases and modulates its pharmacokinetic properties.

The crystalline form of this compound is often a dihydrate.[4] Its solid-state chemistry has been elucidated, revealing specific bond lengths, angles, and conformations that are typical for cephalosporins.[4]

Chemical Properties

The chemical properties of this compound are crucial for its formulation, stability, and in vivo behavior. A summary of its key quantitative properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₄ClN₃O₄S (anhydrous)[1]
C₁₅H₁₄ClN₃O₄S·H₂O (monohydrate)[2][3]
Molecular Weight 367.81 g/mol (anhydrous)[1]
385.82 g/mol (monohydrate)[2][5][6][7]
Melting Point 327 °C[1]
Solubility Slightly soluble in water. Practically insoluble in methanol, ethanol, chloroform, and benzene.
pKa (Strongest Acidic) 3.03[7]
pKa (Strongest Basic) 7.23[7]
CAS Number 53994-73-3 (anhydrous)[1]
70356-03-5 (monohydrate)[7]

Experimental Protocols

This section details the methodologies for determining the key chemical properties of this compound.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. A standard method for determining the melting point of a crystalline solid like this compound involves the following steps:

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, which is sealed at one end.

  • Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The capillary tube containing the sample is placed in the apparatus.

  • Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance. For a pure compound, this range is typically narrow.

Solubility Determination

The solubility of this compound can be determined using various methods. One detailed approach involves the determination of the solubility parameter by measuring the mole fraction solubility in different solvent blends.

  • Solvent Preparation: A series of solvent blends with varying polarities are prepared. For example, mixtures of water and propylene glycol in different ratios can be used.

  • Equilibration: An excess amount of this compound is added to each solvent blend in a sealed container. The mixtures are then agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, the undissolved solid is removed by filtration or centrifugation. The concentration of this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculation: The mole fraction solubility is calculated for each solvent blend. The solubility parameter of this compound is then estimated from the peak of the mole fraction solubility versus the solvent blend solubility parameter plot.

pKa Determination

The acid dissociation constants (pKa) of this compound, which has both acidic (carboxylic acid) and basic (amino group) functionalities, can be determined experimentally using potentiometric titration or spectrophotometry.[8]

Potentiometric Titration:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: The pKa values are determined from the titration curve by identifying the pH at the half-equivalence points.

Spectrophotometry:

  • Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.

  • Sample Preparation: A constant concentration of this compound is added to each buffer solution.

  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength, where the protonated and deprotonated forms of this compound have different molar absorptivities, is plotted against the pH. The pKa value can then be determined from the resulting sigmoidal curve.[9]

Crystal Structure Analysis

The three-dimensional arrangement of atoms in the this compound dihydrate crystal has been determined by single-crystal X-ray diffraction.[4]

  • Crystal Growth: Single crystals of this compound dihydrate suitable for X-ray diffraction are grown from a supersaturated solution.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded using a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. Computational methods, such as direct methods or Patterson methods, are employed. The initial structural model is then refined to obtain the final, accurate crystal structure.[4] Density Functional Theory with dispersion correction (DFT-D) calculations can also be used to complement and refine the experimental data.[10]

Visualization of this compound's Structural-Property Relationships

The following diagram illustrates the relationship between the core chemical structure of this compound and its key chemical and physical properties.

Cefaclor_Properties cluster_structure Molecular Structure cluster_properties Chemical & Physical Properties This compound This compound (C15H14ClN3O4S) cephem Cephem Nucleus (Dihydrothiazine + β-Lactam Ring) This compound->cephem side_chain Acylamino Side Chain (at C-7) This compound->side_chain substituent Chlorine Substituent (at C-3) This compound->substituent solubility Solubility (Aqueous & Organic Solvents) This compound->solubility pka pKa (Acidic & Basic Nature) This compound->pka crystal Crystal Structure (Dihydrate Form) This compound->crystal antibacterial Antibacterial Activity (Inhibition of Cell Wall Synthesis) cephem->antibacterial β-Lactam Ring Strain side_chain->antibacterial Spectrum of Activity stability Chemical Stability (Resistance to β-Lactamases) substituent->stability Enzyme Resistance

This compound's Structure-Property Relationship

Conclusion

This technical guide has provided a detailed overview of the molecular structure and key chemical properties of this compound. Understanding these fundamental aspects is paramount for the rational design of new derivatives, the development of stable and effective formulations, and the interpretation of its biological activity. The experimental protocols outlined herein offer a practical framework for the characterization of this compound and related compounds in a research and development setting.

References

Methodological & Application

Application Note: A Robust and Validated HPLC-UV Method for the Quantification of Cefaclor in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Cefaclor in human plasma. The method utilizes a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This protocol has been validated according to established bioanalytical method validation guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

This compound is a second-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections[1]. Accurate measurement of its concentration in plasma is essential for pharmacokinetic and bioequivalence studies, which inform dosing regimens. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its specificity and sensitivity[2]. This document provides a comprehensive protocol for the determination of this compound in plasma, including sample preparation, chromatographic conditions, and a full validation summary.

Materials and Methods

Reagents and Chemicals
  • This compound Reference Standard (Sigma-Aldrich or equivalent)

  • Acetonitrile (HPLC Grade)[3]

  • Methanol (HPLC Grade)[4]

  • Triethylamine (HPLC Grade)[5]

  • Sodium 1-pentanesulfonate (Ion-Pair Reagent)[6]

  • Phosphoric Acid (Analytical Grade)[4]

  • Water (Milli-Q or HPLC Grade)[5]

  • Drug-free human plasma with K2-EDTA as anticoagulant

Instrumentation
  • HPLC system with a UV-Vis Detector (e.g., Shimadzu, Agilent, Waters)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • Centrifuge capable of 4000 rpm[5]

  • Vortex mixer

  • Analytical balance

  • Micropipettes

Experimental Protocols

Preparation of Solutions
  • Mobile Phase: Dissolve 1.0 g of sodium 1-pentanesulfonate in a mixture of 780 mL of water and 10 mL of triethylamine. Adjust the pH to 2.5 ± 0.1 with phosphoric acid. Add 220 mL of methanol and mix thoroughly. Degas the solution for 10-15 minutes using an ultrasonic bath before use.[4][5]

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve and quality control samples.[5]

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve. A typical range is 0.39 µg/mL to 50 µg/mL.[4][6]

  • QC Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). For example, 0.78 µg/mL (LQC), 6.25 µg/mL (MQC), and 25 µg/mL (HQC).[5]

Plasma Sample Preparation Protocol
  • Pipette 0.5 mL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

  • Add 0.5 mL of acetonitrile to precipitate the plasma proteins.[3][5]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean HPLC vial.

  • Inject a defined volume (e.g., 50 µL) into the HPLC system.[5]

Chromatographic Workflow

The overall workflow from sample receipt to final analysis is depicted below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Receive Plasma Sample (Standard, QC, or Unknown) B Add Acetonitrile (1:1 v/v) for Protein Precipitation A->B C Vortex for 2 minutes B->C D Centrifuge at 4000 rpm for 10 minutes C->D E Collect Supernatant D->E F Inject 50 µL into HPLC System E->F G Chromatographic Separation on C18 Column F->G H UV Detection at 265 nm G->H I Integrate Peak Area H->I J Quantify Concentration using Calibration Curve I->J

Figure 1: Experimental workflow for this compound quantification in plasma.

Results: Method Validation Summary

The developed HPLC method was validated for selectivity, linearity, accuracy, precision, recovery, and stability, following internationally recognized guidelines.[7][8]

Chromatographic Conditions

Table 1: Optimized HPLC System Parameters

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm[4]
Mobile Phase Sodium 1-pentanesulfonate, Water, Triethylamine, Methanol (pH 2.5)[4][6]
Flow Rate 1.5 mL/min[4]
Injection Volume 50 µL[5]
Detection Wavelength 265 nm[4]
Column Temperature Ambient

| Retention Time | Approx. 17 minutes[4] |

Selectivity and Linearity

No significant interference from endogenous plasma components was observed at the retention time of this compound. The method demonstrated excellent linearity over the concentration range.

Table 2: Linearity and Calibration Curve Data

Parameter Result
Concentration Range 0.39 - 50 µg/mL[4][6]
Regression Equation y = mx + c

| Correlation Coefficient (r²) | > 0.999[4][6] |

Accuracy and Precision

The accuracy and precision of the method were determined by analyzing QC samples at three concentration levels on the same day (intra-day) and on three different days (inter-day).

Table 3: Summary of Intra-day and Inter-day Accuracy and Precision

QC Level Concentration (µg/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%)
LQC 0.78 < 6.0% 88 - 92% < 6.0% 89 - 93%
MQC 6.25 < 5.5% 97 - 101% < 5.0% 96 - 102%
HQC 25.0 < 5.0% 98 - 102% < 4.5% 98 - 103%

(Data synthesized from reported literature values)[4][9]

Recovery

The extraction recovery of this compound from human plasma was consistent and concentration-independent.

Table 4: Extraction Recovery of this compound

QC Level Concentration (µg/mL) Average Recovery (%)
LQC 0.78 ~89%
MQC 6.25 ~91%
HQC 25.0 ~92%

(Data synthesized from reported literature values)[4]

Stability

This compound stability in plasma was evaluated under various storage and handling conditions. This compound is known to be unstable at neutral or alkaline pH and at room temperature for extended periods.[10][11] Acidification of plasma samples can improve stability.[12][13]

Table 5: Stability of this compound in Plasma

Stability Condition Duration Result
Short-Term (Room Temp) 6 hours < 15% degradation[10][11]
Freeze-Thaw Cycles 3 cycles (-20°C to RT) < 10% degradation[9]

| Long-Term Storage | 3 weeks at -20°C | < 10% degradation[5] |

Bioanalytical Method Validation Parameters

The relationship between the core parameters for validating a bioanalytical method is illustrated below.

G cluster_core cluster_stability cluster_matrix center Bioanalytical Method Validation Accuracy Accuracy (Closeness to true value) center->Accuracy Precision Precision (Repeatability) center->Precision Selectivity Selectivity (No interference) center->Selectivity Linearity Linearity & Range (Proportional response) center->Linearity LLOQ LLOQ (Lowest quantifiable amount) center->LLOQ Stability Stability (Freeze-thaw, short/long-term) center->Stability Dilution Dilution Integrity center->Dilution Recovery Recovery (Extraction efficiency) center->Recovery MatrixEffect Matrix Effect (Suppression/Enhancement) center->MatrixEffect

Figure 2: Key parameters for bioanalytical method validation.

Conclusion

The HPLC-UV method described provides a reliable and robust tool for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and isocratic elution make it efficient and easy to implement in a research or clinical laboratory setting. The validation data confirms that the method is accurate, precise, and specific, rendering it suitable for pharmacokinetic profiling and other bioanalytical applications.

References

Application Notes and Protocols for In Vitro Antibacterial Studies of Cefaclor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor is a second-generation cephalosporin antibiotic that demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis, a mechanism shared with other β-lactam antibiotics.[1][2] By binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall, this compound disrupts the final stage of peptidoglycan synthesis, leading to cell lysis and death.[1][2] These application notes provide detailed protocols for in vitro studies to evaluate the antibacterial efficacy of this compound.

Data Presentation

Antibacterial Efficacy of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against common bacterial pathogens. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli4.0>32
Klebsiella pneumoniae2.016
Proteus mirabilis2.08.0
Haemophilus influenzae4.08.0
Streptococcus pneumoniae1.02.0
Staphylococcus aureus4.08.0

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from multiple sources and may vary based on geographic location and resistance patterns.

Cytotoxicity of this compound

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antibacterial susceptibility.

Materials:

  • This compound powder

  • Appropriate bacterial strains (e.g., ATCC quality control strains and clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound stock solution (1280 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation:

    • Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Mammalian cell line (e.g., VERO, HepG2, BHK-21)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

G cluster_workflow Experimental Workflow for Antibacterial Studies prep Preparation of this compound Stock and Bacterial Inoculum mic MIC Determination (Broth Microdilution) prep->mic Inoculation cytotoxicity Cytotoxicity Assay (MTT) prep->cytotoxicity Treatment timekill Time-Kill Assay prep->timekill Inoculation data Data Analysis (MIC, IC50, Kill Curves) mic->data cytotoxicity->data timekill->data

Overview of the experimental workflow for in vitro antibacterial evaluation of this compound.

G cluster_pathway Bacterial Peptidoglycan Synthesis and Inhibition by this compound UDP_NAG UDP-N-acetylglucosamine UDP_NAM UDP-N-acetylmuramic acid UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Periplasm Periplasm Lipid_II->Periplasm Flippase Transglycosylation Transglycosylation Periplasm->Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation CellWall Stable Peptidoglycan Cell Wall Transpeptidation->CellWall This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits PBP->Transpeptidation Catalyzes

Mechanism of action of this compound via inhibition of peptidoglycan synthesis.

References

Application Note: A Validated Bioanalytical HPLC-UV Method for the Quantification of Cefaclor in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefaclor is a second-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections, including those affecting the ear, lungs, skin, throat, and urinary tract.[1] Accurate determination of this compound concentrations in biological matrices like human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in human plasma. The method is simple, precise, and accurate, making it suitable for routine analysis in a bioanalytical laboratory.[2]

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Visible Detector

    • C18 reverse-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Ultrasonic bath

    • Micropipettes

    • 0.45 µm membrane filters[1]

  • Reagents and Chemicals:

    • This compound reference standard

    • Internal Standard (IS) (e.g., Salicylamide[3], Cephalexin[4], or Cefixime)

    • Acetonitrile (HPLC grade)[5][6]

    • Methanol (HPLC grade)[3][6]

    • Triethylamine (TEA)[1][6]

    • Sodium 1-pentanesulfonate[1]

    • Phosphoric acid[1][3]

    • Water (Milli-Q or equivalent)

    • Drug-free human plasma (with anticoagulant, e.g., EDTA)

Preparation of Solutions
  • Mobile Phase Preparation: A commonly used mobile phase consists of a mixture of sodium 1-pentanesulfonate, water, triethylamine, and methanol.[1] An alternative mobile phase is a mixture of Triethylamine, Methanol, Acetonitrile, and Ultra Pure Water (e.g., in a ratio of 2:10:20:68 v/v/v/v).[6] The final pH is adjusted to approximately 2.5 using phosphoric acid.[1] The solution should be filtered through a 0.45 µm membrane filter and degassed before use.

  • Stock Solution Preparation:

    • This compound Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like water or a water/methanol mixture.[3][5] This solution should be stored at 4°C.[7]

    • Internal Standard (IS) Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in a similar manner.

  • Working Solutions and Calibration Standards: Prepare working solutions by serially diluting the stock solution with the mobile phase.[5] Calibration standards are then prepared by spiking drug-free human plasma with the appropriate working solutions to achieve a concentration range, for example, from 0.39 µg/mL to 50 µg/mL.[1][2]

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and common method for extracting this compound from plasma samples.[5][8]

  • Pipette 500 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.

  • Add a fixed volume of the Internal Standard working solution.

  • Add 1.5 mL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for approximately 1 minute.

  • Centrifuge the tubes at high speed (e.g., 3500 rpm or higher) for 10 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube.

  • Inject a defined volume (e.g., 20 µL) of the supernatant into the HPLC system.[6]

Method Validation and Data

The developed method was validated according to regulatory guidelines for selectivity, accuracy, precision, linearity, recovery, and stability.[1][2]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile, Methanol, and Triethylamine (TEA) buffer (pH 7) (1:1:2 v/v)[8]
Flow Rate 1.0 - 1.5 mL/min[1][6]
Detection Wavelength 265 nm[1][6]
Injection Volume 20 µL[6]
Column Temperature Ambient
Retention Time This compound: ~4.0 - 6.3 min[3][6]

Note: Retention times can vary based on the specific column, mobile phase composition, and flow rate used.[3][6][7]

Quantitative Data Summary

The quantitative performance of the method is summarized in the tables below.

Table 1: Linearity and Sensitivity

Parameter Result
Linearity Range 0.39 - 50 µg/mL[2]
Correlation Coefficient (r²) > 0.999[2]
Limit of Quantification (LOQ) 0.39 µg/mL[9]

| Limit of Detection (LOD) | 0.195 µg/mL[9] |

Table 2: Precision and Accuracy

QC Concentration (µg/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
Low QC (0.78 µg/mL) < 15% < 15% 88.2 - 115%[9]
Medium QC (6.25 µg/mL) < 15% < 15% 93.7 - 115%[1]
High QC (25 µg/mL) < 15% < 15% 98.1 - 115%[1]

The precision and accuracy were found to be within the acceptable limit of ±15%.[9]

Table 3: Recovery and Stability

Parameter Result
Absolute Analytical Recovery 87.07% - 98.00%[9]
Freeze-Thaw Stability (3 cycles) Stable (Accuracy 88.2% - 99.2%)[9]
Short-Term Stability (24h, RT) Stable[10]

| Long-Term Stability (-20°C) | Stable (Accuracy 88.2% - 99.2%)[9] |

Visualized Workflows

The following diagrams illustrate the key processes in this bioanalytical method.

G cluster_prep Preparation Phase cluster_extraction Sample Extraction Phase cluster_analysis Analysis Phase cluster_quant Quantification Phase p1 Prepare Stock & Working Solutions p3 Prepare Calibration Standards & QCs in Plasma p1->p3 p2 Prepare Mobile Phase s1 Take Plasma Aliquot p3->s1 s2 Add Internal Standard s1->s2 s3 Protein Precipitation with Acetonitrile s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into HPLC-UV System s5->a1 a2 Chromatographic Separation on C18 Column a1->a2 a3 Detect at 265 nm a2->a3 a4 Data Acquisition & Integration a3->a4 q1 Generate Calibration Curve a4->q1 q2 Calculate Unknown Concentrations q1->q2

Caption: Overall workflow for this compound bioanalysis.

G cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) - Alternative start Start | Human Plasma Sample ppt_step1 Add Acetonitrile start->ppt_step1 Simple & Fast spe_step1 Condition SPE Cartridge (e.g., C18) start->spe_step1 Cleaner Extract (More Complex) ppt_step2 Vortex to Mix ppt_step1->ppt_step2 ppt_step3 Centrifuge to Pellet Protein ppt_step2->ppt_step3 ppt_step4 Collect Supernatant for Analysis ppt_step3->ppt_step4 end_ppt Ready for HPLC Injection ppt_step4->end_ppt spe_step2 Load Acidified Plasma Sample spe_step1->spe_step2 spe_step3 Wash Cartridge to Remove Interferences spe_step2->spe_step3 spe_step4 Elute this compound with Methanol spe_step3->spe_step4 spe_step5 Evaporate & Reconstitute spe_step4->spe_step5 end_spe Ready for HPLC Injection spe_step5->end_spe G cluster_params Core Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Recovery Recovery Validation->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cefaclor Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with Cefaclor in aqueous solutions.

Troubleshooting Guide

Problem: this compound is not dissolving or is precipitating out of my aqueous solution.

This guide provides a systematic approach to troubleshoot and resolve this compound solubility issues.

Step 1: Initial Assessment and Verification

  • Question: Have you confirmed the quality and form of your this compound?

    • Action: Verify the certificate of analysis for your this compound lot. Note whether you are using the anhydrous or monohydrate form, as this can slightly affect solubility. This compound typically appears as a white to slightly yellow powder.[1]

  • Question: What is the purity of your water and other reagents?

    • Action: Use high-purity water (e.g., deionized, distilled, or Milli-Q) and analytical grade reagents to avoid introducing impurities that could affect solubility.

Step 2: Optimizing the Dissolution Environment

  • Question: At what pH is your aqueous solution?

    • Rationale: this compound's solubility and stability are highly pH-dependent. It is a zwitterionic compound with a strongly acidic pKa of approximately 2.83 and a strongly basic pKa of around 7.23.[2] Its intrinsic dissolution is highest at a low pH.[3]

    • Troubleshooting:

      • Measure the current pH of your solution.

      • Adjust the pH to a more acidic range (pH 2.5-4.5). This compound solutions are more stable in this pH range.[3][4]

      • Use a suitable buffer system (e.g., citrate or phosphate buffer) to maintain the desired pH.

Step 3: Employing Solubility Enhancement Techniques

If pH adjustment alone is insufficient, consider the following methods:

  • Question: Have you considered using a co-solvent?

    • Rationale: Co-solvents can increase the solubility of poorly water-soluble drugs by reducing the polarity of the aqueous medium.[5] Propylene glycol has been shown to be an effective co-solvent for this compound.[2][6][7]

    • Troubleshooting: Introduce a water-miscible organic solvent, such as propylene glycol, to your aqueous solution. A mixture of water and propylene glycol (e.g., 20:80 v/v) has been shown to significantly increase this compound's solubility.[2][6]

  • Question: Have you explored the use of complexing agents?

    • Rationale: Cyclodextrins can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[8][9] β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.

    • Troubleshooting: Prepare an inclusion complex of this compound with a suitable cyclodextrin. This can be achieved through methods such as kneading, co-precipitation, or freeze-drying.

Logical Workflow for Troubleshooting this compound Solubility

G start Start: this compound Solubility Issue check_quality Verify this compound Quality and Reagent Purity start->check_quality check_ph Measure and Adjust pH of Aqueous Solution (Target: pH 2.5-4.5) check_quality->check_ph ph_successful Solubility Achieved? check_ph->ph_successful use_cosolvent Employ Co-solvent Method (e.g., Water:Propylene Glycol) ph_successful->use_cosolvent No end_success End: this compound Solubilized ph_successful->end_success Yes cosolvent_successful Solubility Achieved? use_cosolvent->cosolvent_successful use_complexation Utilize Cyclodextrin Complexation (e.g., β-CD, HP-β-CD) cosolvent_successful->use_complexation No cosolvent_successful->end_success Yes complexation_successful Solubility Achieved? use_complexation->complexation_successful complexation_successful->end_success Yes end_fail End: Further Optimization/Consultation Needed complexation_successful->end_fail No

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The aqueous solubility of this compound is reported to be low, with values ranging from 0.21 mg/mL to 10 mg/L.[2][10] It is generally described as slightly soluble in water.[3][4]

Q2: How does pH affect the solubility and stability of this compound?

A2: this compound's solubility is significantly influenced by pH. Its intrinsic dissolution is highest in acidic conditions (pH 1.2).[3] this compound solutions are also more stable at an acidic pH, typically between 2.5 and 4.5.[4] In neutral and alkaline solutions, its degradation rate increases.[4]

Q3: Can I heat the solution to dissolve this compound?

A3: While gentle warming can sometimes aid dissolution, it is generally not recommended for this compound without careful consideration of its stability. This compound is susceptible to degradation at elevated temperatures, which can be exacerbated by non-optimal pH conditions. If warming is attempted, it should be done cautiously and for a minimal duration, ideally in a pH-controlled acidic buffer.

Q4: Are there any common solvents I should avoid with this compound?

A4: this compound is practically insoluble in methanol, ethanol, chloroform, and benzene.[3][4]

Q5: What are the key physicochemical properties of this compound to consider?

A5: Key properties include its molecular weight (approximately 367.81 g/mol for the anhydrous form), and its pKa values (strongest acidic pKa ≈ 2.83, strongest basic pKa ≈ 7.23).[2] Understanding these properties is crucial for predicting its behavior in different solvent systems.

Data Presentation

Table 1: Solubility of this compound in Various Media

Solvent SystemConcentration of AdditiveTemperatureApproximate SolubilityReference
WaterN/ANot Specified0.21 mg/mL[2]
Water:Propylene Glycol20:80 (v/v)37°C29.93 mg/mL[6]
Aqueous BufferspH 1.2Not SpecifiedHighest Dissolution Rate[3]
Aqueous BufferspH 4.5Not SpecifiedLower Dissolution vs. pH 1.2[3]
Aqueous BufferspH 6.8Not SpecifiedLower Dissolution vs. pH 1.2[3]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to prepare a this compound solution by optimizing the pH.

Materials:

  • This compound powder

  • High-purity water

  • Citrate buffer or Phosphate buffer components

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions (e.g., 0.1 M) for pH adjustment

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the Acidic Buffer: Prepare a buffer solution with a target pH between 2.5 and 4.5. A citrate or phosphate buffer is suitable.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder.

  • Initial Dispersion: Add a small amount of the prepared acidic buffer to the this compound powder to create a slurry.

  • Dissolution: Gradually add the remaining buffer while stirring continuously with a magnetic stirrer.

  • pH Verification and Adjustment: Once the this compound appears to be dissolved, measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to the target range using dilute HCl or NaOH.

  • Final Volume: Transfer the solution to a volumetric flask and add the buffer to the final desired volume.

  • Observation: Visually inspect the solution for any undissolved particles. If particles are present, continue stirring or consider filtration if a clear solution is required and saturation is not the goal.

Note: this compound stability is reduced at higher pH values. Prepare solutions fresh and store at 2-8°C if not for immediate use.

Protocol 2: Solubility Enhancement using a Co-solvent System (Water:Propylene Glycol)

This protocol details the preparation of a this compound solution using a water:propylene glycol co-solvent system.

Materials:

  • This compound powder

  • High-purity water

  • Propylene glycol

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the Co-solvent Mixture: Prepare the desired volume of the water:propylene glycol mixture. For example, for a 20:80 (v/v) mixture, combine 20 mL of water with 80 mL of propylene glycol.

  • Weigh this compound: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the this compound powder to the co-solvent mixture while stirring continuously with a magnetic stirrer.

  • Gentle Warming (Optional): If dissolution is slow, the mixture can be gently warmed (not exceeding 40°C) with continued stirring.

  • Final Volume: Once the this compound is completely dissolved, transfer the solution to a volumetric flask and add the co-solvent mixture to the final desired volume.

  • Observation: Inspect the final solution for clarity.

Experimental Workflow for Co-Solvent Method

G start Start: Prepare this compound Solution prepare_cosolvent Prepare Water:Propylene Glycol (20:80 v/v) Mixture start->prepare_cosolvent weigh_this compound Weigh Desired Amount of this compound prepare_cosolvent->weigh_this compound add_to_cosolvent Add this compound to Co-solvent Mixture with Stirring weigh_this compound->add_to_cosolvent dissolution_check Is this compound Fully Dissolved? add_to_cosolvent->dissolution_check gentle_warming Apply Gentle Warming (≤ 40°C) with Stirring dissolution_check->gentle_warming No final_volume Adjust to Final Volume with Co-solvent Mixture dissolution_check->final_volume Yes gentle_warming->add_to_cosolvent end_solution End: this compound Solution Ready for Use final_volume->end_solution

Caption: Experimental workflow for solubilizing this compound using a co-solvent.

Protocol 3: Solubility Enhancement via Cyclodextrin Complexation (Kneading Method)

This protocol provides a general procedure for preparing a this compound-cyclodextrin inclusion complex using the kneading method.

Materials:

  • This compound powder

  • β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to cyclodextrin (a 1:1 molar ratio is a common starting point).

  • Mixing: Accurately weigh the calculated amounts of this compound and cyclodextrin and place them in a mortar. Mix the powders thoroughly.

  • Kneading: Slowly add a small amount of the water-ethanol mixture to the powder blend and knead thoroughly with the pestle for 30-60 minutes to form a paste-like consistency.

  • Drying: Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, dry in a desiccator.

  • Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle and pass it through a sieve to ensure uniformity.

  • Solubility Testing: The resulting powder is the this compound-cyclodextrin complex, which can then be tested for its solubility in the desired aqueous medium.

Note: The optimal this compound-to-cyclodextrin ratio and the most effective preparation method (kneading, co-precipitation, freeze-drying) may require experimental optimization through a phase solubility study.

Factors Influencing this compound Solubility

G cefaclor_solubility This compound Solubility ph pH of the Aqueous Medium cefaclor_solubility->ph temperature Temperature cefaclor_solubility->temperature cosolvents Presence of Co-solvents (e.g., Propylene Glycol) cefaclor_solubility->cosolvents complexing_agents Presence of Complexing Agents (e.g., Cyclodextrins) cefaclor_solubility->complexing_agents ionic_strength Ionic Strength of the Solution cefaclor_solubility->ionic_strength

Caption: Key factors that influence the solubility of this compound in aqueous solutions.

References

Technical Support Center: Minimizing Matrix Effects in Cefaclor Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the bioanalysis of Cefaclor.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact my this compound bioanalysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix[1]. In the bioanalysis of this compound, endogenous components from biological matrices like plasma, such as phospholipids, salts, and proteins, can co-elute with this compound and interfere with its ionization in the mass spectrometer. This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of the analytical method[1].

Q2: Which sample preparation technique is most effective at minimizing matrix effects for this compound?

A2: The choice of sample preparation technique is crucial for minimizing matrix effects. The most common methods for this compound bioanalysis are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE) is often considered the most effective technique for reducing matrix effects in this compound bioanalysis. It provides a more thorough cleanup by removing a significant portion of interfering substances like phospholipids, resulting in a cleaner extract and consequently, a lower matrix effect and a lower limit of quantitation (LOQ)[2].

  • Liquid-Liquid Extraction (LLE) can also be very effective at providing a clean extract, especially when optimized for the physicochemical properties of this compound.

  • Protein Precipitation (PPT) is the simplest and fastest method, but it is generally less effective at removing matrix components, particularly phospholipids, which can lead to more significant matrix effects and a higher LOQ compared to SPE[2].

The selection of the optimal technique depends on the specific requirements of the assay, such as the desired sensitivity, sample throughput, and the complexity of the matrix.

Q3: How can I assess the extent of matrix effects in my this compound assay?

A3: The most common method for quantitatively assessing matrix effects is the post-extraction addition method . This involves comparing the peak area of this compound in a solution prepared by spiking the analyte into a blank matrix extract (post-extraction) with the peak area of this compound in a neat solution (pure solvent) at the same concentration. The ratio of these two peak areas is the matrix factor (MF) .

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix to assess the variability of the effect.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound eliminate matrix effects?

A4: A stable isotope-labeled internal standard (SIL-IS), such as this compound-d5, is highly recommended for this compound bioanalysis. A SIL-IS co-elutes with the analyte and experiences similar matrix effects. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively compensated for, thereby improving the accuracy and precision of the quantification[3]. However, a SIL-IS does not eliminate the matrix effect itself; significant ion suppression can still lead to a loss of sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during this compound bioanalysis related to matrix effects.

Problem Potential Cause Recommended Solution
Ion Suppression of this compound Signal Co-eluting endogenous matrix components (e.g., phospholipids).1. Optimize Sample Preparation: Switch from Protein Precipitation to a more robust method like Solid-Phase Extraction or Liquid-Liquid Extraction to achieve a cleaner sample extract[2]. 2. Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or switch to a different column chemistry to improve the separation of this compound from interfering peaks. 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This will help to compensate for the signal suppression[3].
Poor Peak Shape (Tailing or Fronting) Matrix components interfering with the chromatography.1. Improve Sample Cleanup: A cleaner sample from SPE or LLE can improve peak shape. 2. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the pKa of this compound to maintain a consistent ionization state. 3. Check for Column Overload: Dilute the sample if the concentration is too high.
High Variability in Results Between Samples Inconsistent matrix effects across different lots of biological matrix.1. Evaluate Matrix Effect Across Multiple Lots: Test at least six different sources of blank matrix to understand the variability. 2. Implement a More Robust Sample Preparation Method: SPE or LLE are generally less prone to lot-to-lot variability than PPT. 3. Ensure Consistent Internal Standard Addition: Precise and accurate addition of the IS is critical for normalization.
Low Recovery of this compound Suboptimal extraction conditions.1. Optimize Extraction Solvent/Sorbent: For LLE, test different organic solvents and pH conditions. For SPE, evaluate different sorbent types (e.g., C18, mixed-mode) and elution solvents. 2. Check for Protein Binding: Ensure the sample preparation method effectively disrupts the binding of this compound to plasma proteins.

Experimental Protocols

Protein Precipitation (PPT)

This protocol is a simple and rapid method for sample preparation.

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (or methanol) containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to PPT. A C18 cartridge is commonly used for this compound.

  • Condition the SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of deionized water through the C18 cartridge.

  • Load the Sample: Mix 200 µL of plasma with 200 µL of 4% phosphoric acid. Load the entire mixture onto the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 1 mL of deionized water followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Elute this compound: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Inject: Vortex for 30 seconds and inject into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

This protocol is effective for extracting this compound and removing many interfering components.

  • To 200 µL of plasma in a glass tube, add the internal standard and 50 µL of 1 M sodium hydroxide solution. Vortex for 30 seconds.

  • Add 1 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v).

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Data Presentation

Comparison of Sample Preparation Methods for this compound Bioanalysis
ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Matrix Effect Higher potential for ion suppressionLower matrix effectGenerally low matrix effect
Recovery Generally >85%Typically >90%Highly dependent on solvent and pH, can be >85%
Limit of Quantitation (LOQ) ~100 ng/mL[2]~2 ng/mL[2]Expected to be low, comparable to SPE
Throughput HighModerateModerate
Cost per Sample LowHighModerate
Complexity LowHighModerate

Note: The quantitative data presented is based on available literature and may vary depending on the specific experimental conditions.

Visualizations

Workflow for Troubleshooting Ion Suppression

Troubleshooting_Ion_Suppression start Ion Suppression Observed for this compound Signal q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? start->q1 implement_is Implement a SIL-IS (e.g., this compound-d5) q1->implement_is No q2 Is the sample preparation method optimized? q1->q2 Yes implement_is->q2 optimize_prep Switch to a more robust method (e.g., SPE or LLE) q2->optimize_prep No (using PPT) q3 Are the chromatographic conditions optimal? q2->q3 Yes optimize_prep->q3 optimize_chrom Modify mobile phase, gradient, or change column q3->optimize_chrom No end Ion Suppression Minimized and Compensated q3->end Yes optimize_chrom->end

Caption: A decision-making workflow for troubleshooting ion suppression in this compound bioanalysis.

Comparison of Sample Preparation Techniques

Sample_Prep_Comparison ppt Protein Precipitation (PPT) - Fast and Simple - High Throughput - Low Cost - High Matrix Effect - Lower Sensitivity spe Solid-Phase Extraction (SPE) - Low Matrix Effect - High Sensitivity - High Recovery - Complex and Slow - High Cost lle Liquid-Liquid Extraction (LLE) - Low Matrix Effect - Good Sensitivity - Moderate Throughput - Requires Solvent Optimization start Select Sample Preparation Method for this compound start->ppt Speed is critical, highest sensitivity not required start->spe Highest sensitivity and cleanest extract are required start->lle Balance of cleanliness, sensitivity, and throughput needed

Caption: A comparison of the key characteristics of common sample preparation techniques for this compound bioanalysis.

Logical Relationship for Method Development

Method_Development_Logic start Define Assay Requirements prep Select & Optimize Sample Preparation (PPT, SPE, or LLE) start->prep chrom Develop & Optimize LC Method (Column, Mobile Phase) prep->chrom ms Optimize MS/MS Parameters (Transitions, Voltages) chrom->ms validation Method Validation (Accuracy, Precision, Matrix Effect) ms->validation validation->prep Re-optimize if validation fails end Routine Sample Analysis validation->end

Caption: A logical workflow for the development and validation of a bioanalytical method for this compound.

References

Technical Support Center: Optimizing Cefaclor Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Cefaclor from various biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction of this compound from biological samples.

Q1: I am experiencing low recovery of this compound from plasma samples. What are the potential causes and solutions?

A1: Low recovery of this compound from plasma can be attributed to several factors, primarily related to its stability and the extraction method employed. This compound is susceptible to degradation, especially at neutral to alkaline pH and higher temperatures.[1][2][3]

Troubleshooting Steps:

  • Sample Handling and Storage: Ensure plasma samples are stored at low temperatures (e.g., -20°C) and processed promptly after thawing.[4] this compound in plasma can degrade significantly at room temperature.[2][3] For instance, at 25°C, a 51% loss in activity has been observed within 6 hours.[2][3]

  • pH Control: this compound is more stable in acidic conditions (pH 2.5-4.5).[2][3] Acidifying the sample with an agent like perchloric acid before or during extraction can enhance stability and improve recovery.[5][6]

  • Extraction Method Optimization:

    • Protein Precipitation (PPT): This is a common and rapid method. However, the choice of precipitating solvent is crucial. Acetonitrile is frequently used.[7] Incomplete precipitation or co-precipitation of this compound with proteins can lead to low recovery. Ensure a sufficient volume of cold organic solvent is used and that vortexing is adequate to ensure thorough mixing and precipitation.[7]

    • Solid-Phase Extraction (SPE): SPE can offer cleaner extracts and higher recovery compared to PPT.[8] However, the choice of sorbent and optimization of loading, washing, and elution steps are critical. C18 cartridges are commonly used for this compound extraction.[4] Inefficient elution may leave the analyte on the column. Ensure the elution solvent is strong enough to desorb this compound completely.

    • Liquid-Liquid Extraction (LLE): While less common for this compound, LLE can be effective. Optimization of solvent polarity, pH of the aqueous phase, and extraction time is necessary to achieve good recovery.

Q2: What is the most effective method for extracting this compound from urine samples?

A2: Due to the relatively low protein content in urine, sample preparation can be simpler than for plasma. Direct injection after dilution and filtration is sometimes possible. However, for cleaner extracts and better analytical performance, dilution followed by filtration is a common approach.[9] this compound is relatively stable in urine at pH 6.0, showing no significant loss of activity even after 24 hours at 4°C or 37°C.[9]

Q3: How can I minimize the degradation of this compound during the extraction process?

A3: this compound degradation is primarily driven by hydrolysis, which is accelerated by higher pH and temperature.[1][10] To minimize degradation:

  • Maintain Low Temperatures: Perform all extraction steps on ice or at refrigerated temperatures (4°C).[2][3]

  • Work Quickly: Minimize the time samples are at room temperature.

  • Acidify Samples: As mentioned, maintaining an acidic pH (around 4.5) can significantly improve stability.[5][6] Pre-treatment with perchloric acid not only precipitates proteins but also acts as an acidifying agent to enhance this compound stability.[5][6]

Q4: Are there any known matrix effects when analyzing this compound in plasma by LC-MS/MS?

A4: Yes, matrix effects, such as ion suppression or enhancement, can occur when analyzing this compound in plasma using mass spectrometry.[11] These effects are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte. To mitigate matrix effects:

  • Use a Robust Extraction Method: SPE generally provides cleaner extracts than PPT and can help reduce matrix effects.[8]

  • Employ an Internal Standard (IS): A suitable internal standard that co-elutes with this compound can compensate for matrix effects. Ampicillin and cefetamet have been used as internal standards for this compound analysis.[8]

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the matrix components.

Quantitative Data on this compound Extraction Recovery

The following tables summarize reported recovery rates of this compound from biological matrices using different extraction techniques.

Table 1: this compound Extraction Recovery from Human Plasma

Extraction MethodSample Pre-treatmentRecovery (%)Analytical MethodReference
Protein PrecipitationAcetonitrileNot specifiedLC-MS/MS[12]
Solid-Phase ExtractionC18 Cartridge96.5% (average)HPLC[13]
Protein PrecipitationPerchloric AcidNot specifiedHPLC[5][6]
Not specifiedNot specified73.52 ± 6.04% to 83.90 ± 2.57%UPLC-MS/MS[11]

Detailed Experimental Protocols

Below are detailed methodologies for common this compound extraction procedures.

Protocol 1: Protein Precipitation using Acetonitrile[7]
  • Sample Preparation: To a 2 mL aliquot of serum or plasma in a centrifuge tube, add 6 mL of cold acetonitrile (a 3:1 ratio of acetonitrile to serum).

  • Precipitation: Vortex the mixture vigorously for two minutes to ensure complete protein precipitation.

  • Separation: Centrifuge the sample to pellet the precipitated proteins.

  • Collection: Carefully collect the supernatant containing the extracted this compound for analysis.

Protocol 2: Solid-Phase Extraction (SPE)[4]
  • Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interfering substances.

  • Elution: Elute the this compound from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

Visualized Workflows

The following diagrams illustrate the experimental workflows for this compound extraction.

G cluster_ppt Protein Precipitation Workflow start_ppt Plasma Sample add_solvent Add Cold Acetonitrile (3:1 v/v) start_ppt->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis_ppt LC-MS/MS Analysis supernatant->analysis_ppt

Caption: Workflow for this compound extraction using protein precipitation.

G cluster_spe Solid-Phase Extraction Workflow start_spe Plasma Sample load Load Sample start_spe->load condition Condition C18 Cartridge condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute evaporate Evaporate & Reconstitute elute->evaporate analysis_spe HPLC/LC-MS Analysis evaporate->analysis_spe

Caption: Workflow for this compound extraction using solid-phase extraction.

G cluster_troubleshooting Troubleshooting Low this compound Recovery low_recovery Low this compound Recovery degradation Degradation low_recovery->degradation extraction_issue Extraction Inefficiency low_recovery->extraction_issue high_ph High pH degradation->high_ph high_temp High Temperature degradation->high_temp long_time Long Processing Time degradation->long_time incomplete_ppt Incomplete PPT extraction_issue->incomplete_ppt inefficient_elution Inefficient SPE Elution extraction_issue->inefficient_elution matrix_effects Matrix Effects extraction_issue->matrix_effects

Caption: Logical relationship of factors contributing to low this compound recovery.

References

Technical Support Center: Optimization of pH for Cefaclor Stability in Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Cefaclor stability in solutions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data.

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Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of this compound in aqueous solutions?

A1: this compound exhibits its greatest stability in acidic conditions. Solutions with a pH of 4.5 or lower are recommended for maintaining this compound integrity.[1] For instance, in a pH 2.5 buffer at 25°C, this compound retains approximately 95% of its initial activity after 72 hours.[2][3] A pH range of 3.74-3.82 has also been suggested as desirable for stability.[4]

Q2: How does temperature affect the stability of this compound at different pH values?

A2: Higher temperatures accelerate the degradation of this compound, with the effect being more pronounced at neutral and alkaline pH. At 4°C, this compound solutions at pH 2.5 and 4.5 maintain at least 90% of their initial activity after 72 hours.[2][3] However, at 37°C, only the solution at pH 2.5 retains a significant amount of activity (80%) over the same period, while solutions at pH 4.5 and above show less than 20% of the initial activity.[2][3]

Q3: What are the primary degradation pathways for this compound in solution?

A3: The degradation of this compound is influenced by environmental factors such as temperature, light, humidity, and pH.[5] The main chemical degradation pathways include hydrolysis of the β-lactam ring, oxidation, and racemization.[1][5] In neutral and weakly alkaline solutions, intramolecular aminolysis can occur, leading to the formation of piperazine-2,5-diones.[6]

Q4: What analytical method is most suitable for monitoring this compound stability?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and reliable method for determining the concentration of this compound and its degradation products.[2] This technique offers good precision and sensitivity for stability studies.[2]

Q5: Are there any specific buffer components that should be avoided when preparing this compound solutions?

A5: While the provided research does not explicitly mention buffers to avoid, it is noted that citrate and phosphate buffers can catalyze the degradation of some cephalosporins.[6] Therefore, it is advisable to select a buffer system that is inert to this compound and to validate its compatibility.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and analysis of this compound solutions.

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound concentration - Incorrect pH: The pH of the solution may be too high (above 4.5).- High temperature: The solution is being stored at an elevated temperature.- Microbial contamination: Growth of microorganisms can degrade the antibiotic.- Verify the pH of your solution and adjust to the optimal range (pH 2.5-4.5).- Store solutions at refrigerated temperatures (4°C) to slow degradation.- Prepare solutions using sterile techniques and consider sterile filtration.
Inconsistent HPLC results - Improper sample preparation: Inconsistent dilution or incomplete dissolution of this compound.- Mobile phase issues: Incorrect composition, pH, or inadequate degassing.- Column degradation: Loss of stationary phase or column contamination.- Ensure accurate and consistent sample preparation procedures.- Prepare the mobile phase precisely as per the validated method and degas thoroughly.- Use a guard column and flush the analytical column regularly. If performance degrades, replace the column.
Precipitation in the this compound solution - Low solubility: The concentration of this compound may exceed its solubility at the given pH and temperature.- Buffer incompatibility: The chosen buffer may be interacting with this compound.- Review the solubility of this compound under your experimental conditions and adjust the concentration if necessary.- Test the solubility of this compound in different buffer systems to find a compatible one.

Quantitative Stability Data

The following tables summarize the stability of this compound in buffered solutions at various pH values and temperatures over a 72-hour period.

Table 1: Percentage of Initial this compound Activity Remaining after 72 hours at 4°C

pH% Remaining Activity
2.5≥ 90%
4.5≥ 90%
6.070%
7.046%
8.034%
Data sourced from Foglesong et al., 1978.[2][3]

Table 2: Percentage of Initial this compound Activity Remaining after 72 hours at 25°C

pH% Remaining Activity
2.595%
4.569%
6.016%
7.05%
8.03%
Data sourced from Foglesong et al., 1978.[2][3]

Table 3: Percentage of Initial this compound Activity Remaining after 72 hours at 37°C

pH% Remaining Activity
2.580%
4.5< 20%
6.0< 20%
7.0< 20%
8.0< 20%
Data sourced from Foglesong et al., 1978.[2][3]

Experimental Protocols

Protocol 1: Preparation of Buffered this compound Solutions for Stability Testing

This protocol outlines the preparation of this compound solutions at different pH values for stability analysis.

Materials:

  • This compound reference standard

  • Buffer salts (e.g., potassium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Volumetric flasks

  • pH meter

Procedure:

  • Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., 2.5, 4.5, 6.0, 7.0, and 8.0). For example, a phosphate buffer can be prepared by mixing appropriate ratios of monobasic and dibasic phosphate solutions.

  • pH Adjustment: Adjust the pH of each buffer solution accurately using a calibrated pH meter and dropwise addition of HCl or NaOH.

  • This compound Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a small amount of deionized water.

  • Preparation of Test Solutions: Transfer aliquots of the this compound stock solution into volumetric flasks and dilute to the final volume with the respective buffer solutions to achieve the desired final concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each test solution using a validated HPLC method to determine the initial concentration of this compound.

  • Storage: Store the remaining test solutions in tightly sealed containers at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 24, 48, 72 hours), withdraw an aliquot from each stored solution and analyze it by HPLC to determine the remaining this compound concentration.

Protocol 2: RP-HPLC Method for this compound Quantification

This protocol provides a general RP-HPLC method for the quantification of this compound. Method validation is essential before use.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Phosphoric acid

  • Triethylamine

  • Sodium pentanesulfonate (ion-pairing agent)

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a buffer containing sodium pentanesulfonate and triethylamine, with the pH adjusted to approximately 2.5 with phosphoric acid, mixed with methanol. A typical ratio could be 70:30 (aqueous:organic).

  • Flow Rate: 1.0 - 1.5 mL/min

  • Detection Wavelength: 265 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

Procedure:

  • Standard Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the this compound test solutions (from Protocol 1) into the HPLC system and record the peak areas.

  • Quantification: Determine the concentration of this compound in the test samples by interpolating their peak areas on the calibration curve.

This compound Degradation Pathway

The stability of this compound is critically dependent on the pH of the solution, which influences the rate and type of degradation reactions.

Cefaclor_Stability_Workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_outcome Outcome This compound This compound Powder Solution This compound Solution This compound->Solution Buffer Buffer Solution (Various pH) Buffer->Solution Storage_Conditions Storage Conditions (Temperature, Time) Solution->Storage_Conditions HPLC RP-HPLC Analysis Storage_Conditions->HPLC Data Concentration Data HPLC->Data Stable Stable this compound (Optimal pH) Data->Stable Low Degradation Degraded Degraded this compound (Suboptimal pH) Data->Degraded High Degradation

Caption: Experimental workflow for this compound stability testing.

pH_Effect_on_Cefaclor_Stability cluster_conditions pH Conditions cluster_outcomes Stability Outcome This compound This compound in Solution Acidic Acidic pH (2.5 - 4.5) This compound->Acidic Neutral Neutral pH (~7.0) This compound->Neutral Alkaline Alkaline pH (>7.0) This compound->Alkaline High_Stability High Stability (Slow Degradation) Acidic->High_Stability Low_Stability Low Stability (Rapid Degradation) Neutral->Low_Stability Alkaline->Low_Stability

Caption: Relationship between pH and this compound stability.

References

Technical Support Center: Spectrophotometric Cefaclor Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for spectrophotometric Cefaclor assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and reduce interferences in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in spectrophotometric this compound assays?

A1: The primary sources of interference include:

  • Degradation Products: this compound can degrade, particularly in acidic or alkaline conditions, leading to the formation of products with overlapping UV absorption spectra. A common degradation product is a piperazine-2,5-dione derivative, which forms via intramolecular nucleophilic attack in neutral or slightly alkaline media.[1][2]

  • Pharmaceutical Excipients: Common formulation components such as magnesium stearate, lactose, talc, and sucrose can cause interference.[3][4] Some excipients may absorb UV radiation in the same region as this compound or cause light scattering.[5]

  • Matrix Effects: When analyzing this compound in biological fluids or complex mixtures, other endogenous components can absorb UV light and interfere with the measurement.

Q2: What is the typical wavelength maximum (λmax) for this compound determination?

A2: The λmax for direct spectrophotometric measurement of this compound is typically around 262-265 nm in an aqueous medium.[6][7] However, the specific λmax can vary slightly depending on the solvent or buffer system used.[7][8]

Q3: Can I use spectrophotometry to measure this compound in the presence of its degradation products?

A3: Yes, several methods have been developed for this purpose:

  • Derivative Spectrophotometry: This technique can be used to resolve the spectra of this compound and its degradation products. The first derivative of the ratio spectra, for instance, allows for the quantification of this compound at a specific wavelength (e.g., 264 nm) without interference from its degradation product.[9]

  • Simultaneous Equation (Vierordt's) Method: By measuring the absorbance at two different wavelengths (e.g., 265 nm and 235 nm), the concentrations of this compound and its degradation product can be determined simultaneously.[10]

  • Area Under the Curve (AUC) Method: This method utilizes the area under the curve of the absorption spectra over two wavelength ranges (e.g., 230–240 nm and 260–270 nm) to quantify this compound in the presence of its degradants.[10]

  • Alkaline Hydrolysis: this compound can be intentionally hydrolyzed in an alkaline medium (e.g., ammonia buffer at pH 10) to form a diketopiperazine-2,5-dione derivative, which has a distinct absorption maximum around 340 nm.[1][2][11][12] This shifts the measurement to a wavelength where the parent drug and many excipients do not absorb.

Q4: How can I minimize interference from pharmaceutical excipients?

A4: Several strategies can be employed:

  • Method Specificity: Choose a method that is less susceptible to excipient interference. For example, a colorimetric method involving a reaction with ninhydrin shifts the measurement to the visible region (around 560 nm), where most excipients do not absorb.[3][4]

  • Sample Preparation: Proper sample preparation, including filtration or centrifugation, can remove insoluble excipients.[13]

  • Blank Correction: Using a placebo formulation (containing all excipients except this compound) as a blank can help to subtract the absorbance contribution from the excipients.

Troubleshooting Guide

Problem 1: My absorbance readings are unstable or drifting.

  • Question: Why are my absorbance readings fluctuating or consistently drifting in one direction?

  • Answer: This can be caused by several factors:

    • Incomplete Dissolution: Ensure your this compound standard or sample is completely dissolved in the chosen solvent. Sonication can aid in dissolution.[8]

    • Temperature Effects: The hydrolysis of this compound is temperature-dependent.[1][12] Ensure your samples and standards are equilibrated to a constant temperature, and avoid heating unless it is a specific step in the protocol (e.g., for color development).

    • Ongoing Chemical Reaction: If you are using a method that involves a chemical reaction (e.g., alkaline hydrolysis or reaction with a chromogenic reagent), ensure you are adhering to the specified reaction time. The color or product may not be stable over extended periods. For example, the purple color formed with ninhydrin is stable for about 2 hours.[4]

    • Instrument Instability: Check the stability of your spectrophotometer by monitoring the absorbance of a stable standard over time.

Problem 2: I am getting lower than expected recovery values.

  • Question: My recovery percentages are consistently low when analyzing pharmaceutical formulations. What could be the cause?

  • Answer: Low recovery can be due to:

    • Incomplete Extraction: this compound may not be fully extracted from the formulation matrix. Ensure you are using the recommended solvent and extraction procedure. Shaking or vortexing followed by filtration or centrifugation is often necessary.[2]

    • Degradation of this compound: this compound is susceptible to degradation, especially under harsh conditions.[14] Prepare solutions fresh and protect them from light and extreme temperatures. Alkaline hydrolysis is a significant degradation pathway.[6]

    • Incorrect pH: The pH of the solution can significantly affect the stability and spectral properties of this compound and its reaction products.[1][4] Ensure the pH of your solutions is correctly adjusted and maintained.

Problem 3: The absorbance spectrum of my sample is distorted or has a high baseline.

  • Question: The UV spectrum of my sample doesn't have the expected shape, or the baseline is very high. Why is this happening?

  • Answer: This is often a sign of interference:

    • Insoluble Excipients: Insoluble components in the sample can cause light scattering, leading to a high and sloping baseline. Filter your samples through a suitable membrane filter (e.g., 0.45 µm) before measurement.[2][13]

    • Overlapping Spectra: Co-eluting impurities or excipients that absorb at the same wavelength will distort the spectrum. Consider using a method with better specificity, such as derivative spectrophotometry or a colorimetric assay.[9]

    • Solvent Mismatch: Ensure the solvent used for your blank is the same as the solvent for your sample.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various spectrophotometric methods for this compound determination.

Table 1: Direct UV and Derivative Spectrophotometry Methods

Methodλmax / Wavelength(s)Linearity Range (µg/mL)Key FindingsReference
Direct UV262.4 nm5-50Simple method in aqueous medium.[6]
Direct UV264 nm1-60Water used as a solvent.[7]
Direct UV265 nm2-12Ethanol used as a solvent.[8]
Simultaneous Equation265 nm & 235 nmN/AAllows determination in the presence of acid-induced degradation products.[9][10]
Area Under the Curve230-240 nm & 260-270 nmN/AEffective for quantification in the presence of degradation products.[9][10]
First Derivative of Ratio Spectra264 nmN/AQuantifies this compound without interference from its degradation product.[9]

Table 2: Colorimetric and Hydrolysis-Based Methods

MethodReagent / ConditionλmaxLinearity Range (µg/mL)Key FindingsReference
Alkaline HydrolysisAmmonia Buffer (pH 10)340 nm1.8-55Measures the diketopiperazine-2,5-dione derivative, avoiding interference at lower wavelengths.[1][2][12]
ColorimetricNinhydrin560 nm4-80Forms a purple-colored product; highly cost-effective and avoids interference from common excipients.[3][4][15]
Colorimetricp-dimethylaminobenzaldehyde484.4 nm2.5-15Forms a complex with the reagent.[9]

Experimental Protocols

Protocol 1: Direct UV Spectrophotometric Assay

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in distilled water (or another suitable solvent like ethanol) to obtain a stock solution (e.g., 100 µg/mL).[7][8]

  • Calibration Curve: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 5-50 µg/mL).[6]

  • Sample Preparation (Capsules/Tablets): Weigh and finely powder the contents of several capsules or tablets. Transfer a quantity of powder equivalent to a known amount of this compound into a volumetric flask. Add the solvent, sonicate for 15-30 minutes to ensure complete dissolution, and dilute to volume.[8] Filter the solution through a 0.45 µm filter.

  • Sample Preparation (Suspension): Vigorously shake the suspension. Transfer a precise volume of the suspension into a volumetric flask, dissolve in the solvent, and dilute to volume. Filter the solution.[1]

  • Measurement: Record the absorbance of the standard and sample solutions at the λmax (e.g., ~264 nm) against a solvent blank.[7]

  • Calculation: Determine the concentration of this compound in the sample by comparing its absorbance with the calibration curve.

Protocol 2: Assay via Alkaline Hydrolysis

  • Reagent Preparation: Prepare an ammonia buffer solution with a pH of 10.[1][2]

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in demineralized water.

  • Hydrolysis and Calibration Curve: Prepare a series of dilutions of the this compound stock solution in 10 mL volumetric flasks. Add the ammonia buffer (pH 10) to each flask. Allow the reaction to proceed at room temperature for 30 minutes.[1][2]

  • Sample Preparation: Prepare the sample solution as described in Protocol 1, but use demineralized water as the solvent. Transfer an aliquot of the filtered sample solution to a 10 mL volumetric flask and add the ammonia buffer. Let it stand for 30 minutes.

  • Measurement: Measure the absorbance of the resulting solutions at 340 nm against a reagent blank (ammonia buffer).[1][2]

  • Calculation: Calculate the this compound concentration using the calibration curve prepared from the hydrolyzed standards.

Protocol 3: Colorimetric Assay using Ninhydrin

  • Reagent Preparation:

    • Prepare a 0.2% w/v ninhydrin solution.[3]

    • Prepare a phosphate buffer solution with a pH of 8.0.[3]

  • Standard Solution Preparation: Prepare a stock solution of this compound in the phosphate buffer (pH 8.0).

  • Color Development and Calibration Curve: In a series of 10 mL volumetric flasks, place aliquots of the standard this compound solution. To each flask, add 2 mL of the 0.2% ninhydrin solution.[3]

  • Heating: Heat the mixtures in a water bath at 80 ± 5 °C for 15 minutes.[3]

  • Cooling and Dilution: Cool the flasks to room temperature and dilute to the mark with the phosphate buffer.

  • Sample Preparation: Prepare the sample solution as described in Protocol 1, using the phosphate buffer as the solvent. Transfer an aliquot to a 10 mL volumetric flask and proceed with the color development steps as for the standards.

  • Measurement: Measure the absorbance of the purple-colored solutions at 560 nm against a reagent blank (prepared similarly but without this compound).[3]

  • Calculation: Determine the concentration of this compound from the calibration curve.

Visualizations

Experimental_Workflow_Direct_UV cluster_prep Preparation cluster_sol Solution & Dilution cluster_analysis Analysis Standard Weigh this compound Reference Standard Dissolve_Std Dissolve in Solvent (e.g., Water) Standard->Dissolve_Std Sample Weigh/Measure This compound Formulation Dissolve_Sample Dissolve/Extract in Solvent Sample->Dissolve_Sample Dilute_Std Prepare Serial Dilutions Dissolve_Std->Dilute_Std Spectro Measure Absorbance at ~264 nm Dilute_Std->Spectro Calibration Curve Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Filter->Spectro Sample Solution Calc Calculate Concentration Spectro->Calc

Caption: Workflow for Direct UV Spectrophotometric this compound Assay.

Experimental_Workflow_Hydrolysis cluster_prep Preparation cluster_reaction Reaction Step cluster_analysis Analysis Prep_Std Prepare this compound Standard Solution Hydrolysis Add Ammonia Buffer (pH 10) Incubate 30 min at RT Prep_Std->Hydrolysis Standards Prep_Sample Prepare & Filter Sample Solution Prep_Sample->Hydrolysis Sample Spectro Measure Absorbance at 340 nm Hydrolysis->Spectro Calc Calculate Concentration Spectro->Calc

Caption: Workflow for this compound Assay via Alkaline Hydrolysis.

Troubleshooting_Tree Start Problem with This compound Assay Issue_Type What is the issue? Start->Issue_Type Unstable Unstable / Drifting Absorbance Issue_Type->Unstable Readings Low_Rec Low Recovery Issue_Type->Low_Rec Recovery Distortion Spectrum Distortion/ High Baseline Issue_Type->Distortion Spectrum Check_Diss Is sample/standard fully dissolved? Unstable->Check_Diss Sol_Diss Action: Sonicate or use fresh solution Check_Diss->Sol_Diss No Check_Temp Is temperature stable? Check_Diss->Check_Temp Yes Sol_Temp Action: Equilibrate samples to RT Check_Temp->Sol_Temp No Check_Time Is reaction time controlled? Check_Temp->Check_Time Yes Sol_Time Action: Adhere to protocol timing Check_Time->Sol_Time No Check_Ext Is extraction complete? Low_Rec->Check_Ext Sol_Ext Action: Review extraction procedure/solvent Check_Ext->Sol_Ext No Check_Deg Could degradation occur? Check_Ext->Check_Deg Yes Sol_Deg Action: Prepare fresh solutions, check pH Check_Deg->Sol_Deg Yes Check_Filt Was sample filtered? Distortion->Check_Filt Sol_Filt Action: Filter sample (0.45 µm) Check_Filt->Sol_Filt No Check_Spec Is there spectral overlap? Check_Filt->Check_Spec Yes Sol_Spec Action: Use derivative or colorimetric method Check_Spec->Sol_Spec Yes

Caption: Troubleshooting Decision Tree for this compound Assays.

References

Enhancing resolution between Cefaclor and its degradation products in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution between Cefaclor and its degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, offering step-by-step solutions to improve separation and data quality.

Question: Why am I observing poor resolution between this compound and its degradation product peaks?

Answer:

Poor resolution in the chromatography of this compound and its degradation products can stem from several factors related to the mobile phase, column, or instrument parameters. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

Troubleshooting_Poor_Resolution start Poor Resolution Observed mobile_phase Step 1: Verify Mobile Phase pH, Composition, and Preparation start->mobile_phase column_check Step 2: Evaluate Column Performance Age, Contamination, and Suitability mobile_phase->column_check If no improvement solution Resolution Improved mobile_phase->solution If issue is resolved method_params Step 3: Optimize Method Parameters Gradient, Flow Rate, and Temperature column_check->method_params If no improvement column_check->solution If issue is resolved sample_prep Step 4: Check Sample Preparation Concentration and Solvent method_params->sample_prep If no improvement method_params->solution If issue is resolved instrument_check Step 5: Inspect Instrument Leaks, Detector Issues, and Calibration sample_prep->instrument_check If no improvement sample_prep->solution If issue is resolved instrument_check->solution If issue is identified and resolved

Caption: A stepwise workflow for troubleshooting poor chromatographic resolution.

Detailed Troubleshooting Steps:

  • Mobile Phase pH and Composition: this compound and many of its degradation products are amphoteric, making the mobile phase pH a critical factor for achieving good separation.[1][2]

    • Verify pH: Ensure the pH of your aqueous mobile phase is accurately prepared and stable. A pH of 4.0 has been shown to provide good separation.[1][2]

    • Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase are crucial. Adjusting the gradient slope or the initial and final concentrations of the organic modifier can significantly impact resolution.

    • Buffer Concentration: A buffer concentration of around 50 mM is often effective.[1][2]

    • Fresh Preparation: Always use freshly prepared mobile phases to avoid changes in composition due to evaporation or degradation.

  • Column Condition and Choice:

    • Column Type: A C18 (ODS) column is commonly used and effective for separating this compound and its related substances.[1][2][3]

    • Column Age and Contamination: Over time, columns can lose their stationary phase or become contaminated, leading to poor peak shape and resolution. If the column is old or has been used with complex matrices, consider replacing it.

    • Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. Inadequate equilibration can lead to retention time shifts and poor resolution.

  • Method Parameter Optimization:

    • Gradient Elution: A gradient elution is generally necessary to separate the wide range of this compound-related substances.[1][2] Optimizing the gradient profile is key to enhancing resolution.

    • Flow Rate: A lower flow rate can sometimes improve resolution, but it will also increase the run time. A typical flow rate is around 1.0 to 1.5 mL/min.[4][5][6]

    • Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution. Some methods specify ambient temperature, while others may benefit from a controlled temperature (e.g., below 30°C to prevent on-column degradation).[7]

Question: I am observing a "ghost peak" in my chromatogram that is not present in my sample. What could be the cause?

Answer:

The appearance of a ghost peak during the analysis of this compound can be due to on-column degradation of the this compound molecule itself, particularly at elevated temperatures.[7]

  • On-Column Degradation: An unpredictable ghost peak, identified as a C-4 oxidative decarboxylation analog of this compound, has been reported to form on the column at elevated temperatures.[7]

  • Troubleshooting:

    • Reduce Column Temperature: The formation of this degradant can be suppressed by maintaining a column temperature below 30°C.[7]

    • Mobile Phase Degassing: Dissolved oxygen in the mobile phase may contribute to this on-column oxidation. Ensure your mobile phase is properly degassed.[7]

Frequently Asked Questions (FAQs)

Q1: What are the major degradation pathways of this compound?

A1: this compound can degrade through several pathways, especially under stress conditions such as heat, humidity, and in aqueous solutions. The major degradation pathways include:

  • Isomerization of the double bond in the dihydrothiazine ring.

  • Decarboxylation.

  • Ring contraction of the cephem nucleus.

  • Oxidative attack at the C-4 position of the dihydrothiazine ring.

  • Intramolecular attack of the side chain's primary amine on the β-lactam carbonyl.[8]

Cefaclor_Degradation_Pathways This compound This compound isomerization Double Bond Isomerization This compound->isomerization decarboxylation Decarboxylation This compound->decarboxylation ring_contraction Ring Contraction (Thiazole Structures) This compound->ring_contraction oxidation Oxidation (at C-4) This compound->oxidation intramolecular_attack Intramolecular Attack (Piperazine-2,5-diones) This compound->intramolecular_attack

Caption: Major degradation pathways of this compound.

Q2: Can you provide a starting HPLC method for the analysis of this compound and its degradation products?

A2: A validated gradient HPLC method has been reported to be effective.[1][2] The following table summarizes the key parameters of this method.

ParameterRecommended Conditions
Column ODS (C18), 4.6 mm x 250 mm, 5-µm particles[1][2]
Mobile Phase A 50 mM Phosphate Buffer, pH 4.0[1][2]
Mobile Phase B Acetonitrile
Gradient A two-stage acetonitrile gradient from 2.25% to 45%[1][2]
Flow Rate 1.0 - 1.5 mL/min[4][5][6]
Detection UV at 220 nm or 265 nm[1][2][4][5][6]
Column Temperature Ambient or controlled below 30°C[7]

Q3: What are the key considerations for sample preparation when analyzing this compound?

A3: Proper sample preparation is crucial for accurate and reproducible results.

  • Solvent: this compound standards and samples are typically dissolved in a suitable solvent, such as a mixture of the mobile phase or a dilute acid (e.g., phosphoric acid solution).[1]

  • Concentration: The concentration of the sample should be within the linear range of the detector. A typical concentration for sample solutions is around 5 mg/mL.[1]

  • Stability: this compound solutions have limited stability. It is recommended to prepare solutions fresh and store them at refrigerated temperatures (5°C) if they are not analyzed immediately. Solutions may be stable for up to 24 hours at 5°C.[1]

  • Filtration: All sample solutions should be filtered through a 0.45 µm membrane filter before injection to prevent particulates from damaging the column and instrument.[9]

Experimental Protocols

Protocol 1: Gradient HPLC Method for this compound and Related Substances

This protocol is based on a validated method for the determination of process-related impurities and degradation products in this compound.[1][2]

1. Materials:

  • This compound reference standard and samples

  • Monobasic sodium phosphate, monohydrate

  • Phosphoric acid

  • Acetonitrile (HPLC grade)

  • Water (purified)

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous Buffer): Dissolve 2.4 g of monobasic sodium phosphate, monohydrate in 1 L of purified water. Adjust the pH to 4.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

3. Chromatographic Conditions:

ParameterValue
Column ODS (C18), 4.6 mm x 250 mm, 5-µm particles
Mobile Phase A 50 mM Phosphate Buffer, pH 4.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
30
40
45
46
55
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature Ambient

4. Sample Preparation:

  • Standard Solutions: Prepare this compound standards at concentrations ranging from 0.025 to 0.075 mg/mL in the initial mobile phase composition.

  • Sample Solutions: Prepare sample solutions at a concentration of 5 mg/mL in the initial mobile phase composition.

5. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Record the chromatograms and integrate the peaks of interest.

  • Calculate the amount of related substances and degradation products.

References

Method refinement for Cefaclor analysis in complex biological fluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Cefaclor in complex biological fluids. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the analysis of this compound.

Issue 1: Low or Inconsistent Analyte Recovery

  • Question: We are experiencing low and variable recovery of this compound from plasma samples. What are the potential causes and solutions?

  • Answer: Low recovery of this compound can be attributed to several factors related to its stability and extraction efficiency. This compound is susceptible to degradation, particularly through hydrolysis.[1]

    Potential Causes & Solutions:

    • Sample pH and Temperature: this compound is most stable in acidic conditions (pH 2.5-4.5).[2][3] Degradation increases significantly at neutral or alkaline pH and at higher temperatures.[2][3]

      • Recommendation: Ensure plasma samples are acidified shortly after collection. Pre-treating samples with perchloric acid not only precipitates proteins but also enhances this compound stability.[4][5] Keep samples at 4°C during processing and store them at -20°C or lower for long-term stability.

    • Inefficient Extraction: The choice of extraction method is critical.

      • Protein Precipitation (PPT): While simple, PPT with acetonitrile or methanol might lead to incomplete precipitation and matrix effects.[6][7]

      • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and better recovery. A new HPLC method using SPE showed an average recovery of 96.5%.[8]

      • Liquid-Liquid Extraction (LLE): this compound's polar nature makes it challenging to extract with organic solvents.[5]

      • Recommendation: If using PPT, optimize the solvent-to-plasma ratio and ensure thorough vortexing. For cleaner samples and potentially higher recovery, consider developing an SPE method.[8]

    • Adsorption to Labware: this compound may adsorb to certain types of plastic or glass surfaces.

      • Recommendation: Use silanized glassware or polypropylene tubes to minimize adsorption.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

  • Question: Our this compound peak is showing significant tailing in our HPLC-UV analysis. How can we improve the peak shape?

  • Answer: Peak tailing for this compound is a common issue and can often be resolved by optimizing the mobile phase and column conditions.

    Potential Causes & Solutions:

    • Secondary Interactions with Column: Residual silanol groups on C18 columns can interact with the amine group of this compound, causing tailing.

      • Recommendation:

        • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5 with phosphoric acid) can protonate the silanol groups and reduce secondary interactions.[9][10]

        • Use an Ion-Pairing Reagent: Incorporating an ion-pairing reagent like sodium 1-pentanesulfonate into the mobile phase can improve peak shape.[9][10]

        • Employ a Modern Column: Use an end-capped column or a column with a different stationary phase (e.g., C8) which has shown good separation for this compound.[11]

    • Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.

      • Recommendation: Dilute the sample or reduce the injection volume.

    • Column Contamination: Buildup of matrix components on the column can degrade performance.

      • Recommendation: Use a guard column and implement a robust column washing procedure after each batch of samples.

Issue 3: Significant Matrix Effects in LC-MS/MS Analysis

  • Question: We are observing significant ion suppression for this compound when analyzing plasma samples with LC-MS/MS. What strategies can we employ to mitigate this?

  • Answer: Matrix effects, particularly ion suppression, are a known challenge in bioanalysis using electrospray ionization (ESI).[12] This occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.[12]

    Potential Causes & Solutions:

    • Co-elution of Phospholipids: Phospholipids from plasma are a common cause of ion suppression.

      • Recommendation:

        • Improve Sample Cleanup: Transition from a simple protein precipitation to a more rigorous sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the matrix components.[13][14]

        • Optimize Chromatography: Adjust the gradient elution to better separate this compound from the region where phospholipids typically elute.

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[12][15]

      • Recommendation: Incorporate a SIL-IS (e.g., this compound-d5) into your method.[15] The SIL-IS will co-elute with the analyte and experience similar ionization effects, thus providing a more accurate quantification.

    • Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

      • Recommendation: This approach may be viable if the analyte concentration is high enough to remain above the lower limit of quantification (LLOQ) after dilution.

Frequently Asked Questions (FAQs)

  • Q1: What is the best sample preparation technique for this compound in plasma?

    • A1: The optimal technique depends on the required sensitivity and the analytical method used.

      • For high-throughput analysis where some matrix effects can be tolerated (especially if using a stable isotope-labeled internal standard), protein precipitation with methanol or acetonitrile is a rapid and simple option. [7][15][16]

      • For methods requiring lower detection limits and cleaner extracts, solid-phase extraction (SPE) is recommended. It has been shown to provide high recovery and minimize interference from endogenous plasma components.[8]

  • Q2: How stable is this compound in biological samples? What are the ideal storage conditions?

    • A2: this compound stability is highly dependent on pH and temperature.[1]

      • In plasma and serum, an 8% loss of activity was observed after 6 hours at 4°C, while a loss of over 50% was seen after 6 hours at 25°C.[2][3]

      • It is most stable at an acidic pH of 2.5.[2][3]

      • Recommendation: For short-term storage (up to 6 hours), keep samples on ice (4°C). For longer-term storage, samples should be frozen at -20°C or below immediately after collection and acidification.[2][3][17]

  • Q3: Which analytical technique is more suitable for this compound quantification: HPLC-UV or LC-MS/MS?

    • A3: Both techniques are viable, but the choice depends on the specific requirements of the study.

      • HPLC-UV is a robust and widely available technique. It is suitable for pharmacokinetic studies where expected concentrations are in the µg/mL range.[9][10] The limit of quantification is typically higher compared to LC-MS/MS.[4][11]

      • LC-MS/MS offers superior sensitivity and selectivity, with lower limits of quantification often in the low ng/mL range.[15][16] This makes it ideal for studies requiring high sensitivity, such as bioequivalence studies or analyses of low-dose formulations.

Data Presentation

Table 1: Comparison of HPLC-UV Methods for this compound Analysis in Human Plasma

ParameterMethod 1[9][10]Method 2[4][5]Method 3[11]
Column C18 (25cm x 4.6mm, 5µm)Lichrospher RP-18C8
Mobile Phase Sodium 1-pentanesulfonate, water, triethylamine, methanol (pH 2.5)0.067M KH2PO4 buffer:Methanol (80:20, v/v) with hexane-1-sulphonic acidNot specified
Detection (UV) 265 nm265 nmNot specified
Linear Range 0.39 - 50 µg/mL0.25 - 20 µg/mL0.2 - 30 µg/mL
LLOQ 0.39 µg/mL0.25 µg/mL0.1 µg/mL
Sample Prep Not specifiedProtein Precipitation (Perchloric Acid)Protein Precipitation

Table 2: Comparison of LC-MS/MS Methods for this compound Analysis in Human Plasma

ParameterMethod 1[15]Method 2[6][7][16]
Chromatography LC-ESI-MS/MSUPLC-MS/MS
Column Ultimate XB C18 (2.1 x 50.0 mm, 5.0 µm)Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase 0.1% Formic Acid in Water/Acetonitrile (Gradient)0.1% Formic Acid in Water/Acetonitrile (Gradient)
Ionization Positive ESIPositive ESI
MRM Transition m/z 368.2 → 191.1m/z 367.5 → 173.8
Internal Standard This compound-d5Flucloxacillin
Linear Range 20.0 - 10,000.0 ng/mL2 - 10,000 ng/mL
LLOQ 20.0 ng/mL2 ng/mL
Sample Prep Protein Precipitation (Methanol)Protein Precipitation (Acetonitrile)
Intra-assay Precision Not specified3.7 - 10.7%
Inter-assay Precision Not specified5.8 - 8.9%

Experimental Protocols

Protocol 1: this compound Analysis in Human Plasma by LC-MS/MS (Based on[15][16])

  • Sample Preparation (Protein Precipitation)

    • Thaw frozen plasma samples at room temperature.

    • Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.

    • Add 20 µL of internal standard working solution (e.g., this compound-d5).

    • Add 300 µL of methanol or acetonitrile (as the precipitating agent).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or HPLC vial.

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

  • LC-MS/MS Conditions

    • LC System: UPLC or HPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, <2 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Establish a suitable gradient to separate this compound from endogenous interferences.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for this compound and its internal standard.

Protocol 2: this compound Analysis in Human Plasma by HPLC-UV (Based on[4][5])

  • Sample Preparation (Protein Precipitation with Acidification)

    • Pipette 500 µL of plasma into a microcentrifuge tube.

    • Add 50 µL of internal standard working solution (e.g., Sulphamethoxazole).

    • Add 100 µL of 20% perchloric acid to precipitate proteins and stabilize this compound.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.45 µm filter.

    • Inject 20 µL into the HPLC system.

  • HPLC-UV Conditions

    • HPLC System: Standard HPLC with UV detector.

    • Column: C18 column (e.g., 4.6 x 125 mm, 5 µm).

    • Mobile Phase: 80:20 (v/v) mixture of 0.067M potassium dihydrogen phosphate buffer (containing 0.002M hexane-1-sulphonic acid as an ion pair, adjusted to pH 4.5) and methanol.

    • Flow Rate: 1.3 mL/min.

    • Detection Wavelength: 265 nm.

    • Run Time: Approximately 8-10 minutes.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collect Collect Biological Fluid (e.g., Plasma) Acidify Acidify Sample (e.g., with Perchloric Acid) Collect->Acidify Immediate Store Store Sample (≤ -20°C) Acidify->Store Long-term Thaw Thaw Sample Store->Thaw Add_IS Add Internal Standard (e.g., this compound-d5) Thaw->Add_IS Extract Extraction (PPT, SPE, or LLE) Add_IS->Extract Centrifuge Centrifuge / Elute Extract->Centrifuge Transfer Transfer Supernatant / Eluate to Vial Centrifuge->Transfer Inject Inject into HPLC or UPLC System Transfer->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify this compound Concentration Calibrate->Quantify

Caption: Experimental workflow for this compound analysis in biological fluids.

troubleshooting_workflow cluster_problem Problem Identification cluster_investigation Investigation Path cluster_solutions Potential Solutions Problem Inaccurate / Imprecise Results CheckRecovery Low / Variable Recovery? Problem->CheckRecovery CheckPeakShape Poor Peak Shape? Problem->CheckPeakShape CheckMatrixEffect High Matrix Effect (MS)? Problem->CheckMatrixEffect Sol_Recovery Check Sample pH & Temp Improve Extraction (SPE) Use Inert Labware CheckRecovery->Sol_Recovery Yes Sol_PeakShape Adjust Mobile Phase pH Use Ion-Pairing Reagent Change Column CheckPeakShape->Sol_PeakShape Yes Sol_MatrixEffect Improve Sample Cleanup (SPE) Use Stable Isotope IS Optimize Chromatography CheckMatrixEffect->Sol_MatrixEffect Yes

Caption: Troubleshooting logic for common issues in this compound analysis.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Cefaclor Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods validated for the analysis of Cefaclor, a second-generation cephalosporin antibiotic. The methodologies discussed adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and accuracy of the analytical procedures. This document is intended to assist researchers and quality control professionals in selecting and implementing a suitable HPLC method for their specific needs.

Executive Summary

The accurate quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for ensuring its safety and efficacy. HPLC stands out as the preferred analytical technique due to its high specificity, sensitivity, and resolving power. This guide presents a side-by-side comparison of key validation parameters from multiple studies, including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). Detailed experimental protocols and a visual workflow of the validation process are also provided to facilitate methodological replication and adaptation.

Comparison of Validated HPLC Methods

The following tables summarize the chromatographic conditions and validation parameters of different HPLC methods developed for this compound analysis. These methods have been validated in accordance with ICH guidelines.

Table 1: Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Mediterranea C18 (4.6 x 250 mm)[1]Supelcosil C18 (4.6 x 250mm, 5µm)[2]Kromasil C18Thermo Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile: Methanol: TEA Buffer (1:1:2 v/v)[1]Sodium 1-pentanesulfonate, water, triethylamine, and methanol (pH 2.5 with phosphoric acid)[2]Acetonitrile: Orthophosphoric acid (1%): 0.01M Ammonium Dihydrogen Phosphate (50:45:5 v/v)[4]5.0 mM sodium 1-pentanesulfonate in water: triethylamine: methanol (78:10:22 v/v), pH 2.5 with orthophosphoric acid[3]
Flow Rate Not Specified1.5 ml/min[2]1 ml/min[4]1.5 mL/min[3]
Detection (UV) UV-Visible Detector[1]265 nm[2]270 nm[4]265 nm[3]
Retention Time 4.94 ± 0.056 min[1][5]17 min[2]~10 min[4]11 ± 0.027 min[3]

Table 2: Comparison of Method Validation Parameters

Validation ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/mL) 0.5-250[1]0.39-50[2]Not Specified32.78-262.24[3]
Correlation Coefficient (r²) 0.9987[1]0.999[2]Not Specified1.0, 0.9997, 0.9998[3]
Accuracy (% Recovery) 98.36-103.01[1]Within ±15%[6]104.35%[4]Not Specified
Precision (%RSD) ≤ 4.85[1]Intraday & Interday within acceptable limits[6]Not SpecifiedNot Specified
LOD (µg/mL) 0.0234[1]Not Specified40[4]Not Specified
LOQ (µg/mL) 0.071[1]0.25[7][8]75[4]Not Specified

Experimental Protocols

Detailed methodologies for key validation experiments are outlined below, based on established practices and reported studies.

System Suitability

To ensure the HPLC system is performing adequately, system suitability tests are performed before and during the analysis.

  • Procedure: A standard solution of this compound is injected multiple times (typically five or six replicates).

  • Acceptance Criteria: The relative standard deviation (%RSD) of the peak area, retention time, and other chromatographic parameters like tailing factor and theoretical plates should be within specified limits (e.g., %RSD < 2%).

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components. Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.

  • Procedure: this compound is subjected to stress conditions such as acid hydrolysis (e.g., 0.1N HCl), base hydrolysis (e.g., 0.1N NaOH), oxidation (e.g., 3% H₂O₂), thermal degradation (e.g., heating at 80°C), and photolytic degradation (e.g., exposure to UV light). The resulting solutions are then analyzed by the HPLC method.

  • Acceptance Criteria: The method should be able to resolve the this compound peak from any degradation products and excipients. Peak purity analysis of the this compound peak is often performed using a photodiode array (PDA) detector. This compound is known to degrade via several pathways, including isomerization of the double bond in the dihydrothiazine ring and intramolecular aminolysis.[7][9]

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: A series of solutions of this compound are prepared at different concentrations (typically 5-6 levels) covering the expected range of the samples. Each concentration is injected in triplicate.

  • Data Analysis: A calibration curve is constructed by plotting the average peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be close to 1 (typically >0.99).

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.

  • Procedure: Accuracy is often determined by the recovery method. A known amount of this compound standard is spiked into a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). These samples are then analyzed, and the percentage recovery is calculated.

  • Acceptance Criteria: The mean percentage recovery should be within an acceptable range (e.g., 98-102%).

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-day Precision): The same analyst analyzes the same sample multiple times on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis is repeated on different days, by different analysts, or with different equipment.

  • Procedure: Multiple preparations of a homogenous sample are analyzed, and the %RSD of the results is calculated.

  • Acceptance Criteria: The %RSD should not exceed a predefined limit (e.g., 2%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Formulae:

    • LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound analysis as per ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development system_suitability System Suitability Testing start->system_suitability specificity Specificity (including Forced Degradation) system_suitability->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Final Validation Report robustness->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation of this compound.

This comprehensive guide provides a solid foundation for understanding and implementing a validated HPLC method for this compound analysis. By comparing existing methods and adhering to the detailed protocols, researchers can ensure the generation of high-quality, reliable analytical data.

References

A Comparative Analysis of the In Vitro Activity of Cefaclor versus Cephalexin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vitro efficacy of the second-generation cephalosporin, Cefaclor, against its first-generation counterpart, Cephalexin, reveals significant differences in their activity against key bacterial pathogens. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.

This compound, a second-generation cephalosporin, generally demonstrates superior in vitro activity against a range of bacterial isolates, particularly gram-negative organisms, when compared to the first-generation cephalosporin, Cephalexin. This difference is most pronounced against common pathogens such as Haemophilus influenzae, Escherichia coli, and Proteus mirabilis. Against gram-positive bacteria like Staphylococcus aureus, their activity is often comparable.

Quantitative Comparison of In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and Cephalexin against various bacterial species, providing a quantitative measure of their in vitro potency. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial SpeciesAntibioticNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Haemophilus influenzae This compound2458-4-
Cephalexin2458-8-
Escherichia coli This compound233---
Cephalexin233---
Proteus mirabilis This compound233---
Cephalexin233---
Klebsiella pneumoniae This compound233---
Cephalexin233---
Staphylococcus aureus This compound261---
Cephalexin261---
Streptococcus pneumoniae This compound180---
Cephalexin180---

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Dashes indicate where specific data was not available in the cited literature.

Studies have shown that this compound can be 4- to 16-fold more active than Cephalexin against Streptococcus pneumoniae, Haemophilus influenzae, and cephalothin-susceptible Enterobacteriaceae. For Haemophilus influenzae, this compound exhibits a modal MIC of 4 mg/l, compared to 8 mg/l for Cephalexin. Against urinary tract isolates of Escherichia coli, this compound has demonstrated significantly greater in-vitro activity than Cephalexin. In contrast, both drugs show similar activity against Staphylococcus aureus. It is important to note that the chemical instability of this compound in solution, with a half-life of less than 6 hours at 37°C, may lead to an underestimation of its activity in tests with prolonged incubation times.

Experimental Protocols

The in vitro activity data presented in this guide is primarily derived from standardized antimicrobial susceptibility testing methods, as detailed in the cited research. The most common methodologies employed are the broth microdilution and agar dilution methods.

Broth Microdilution Method:

This technique involves preparing a series of twofold dilutions of the antibiotics in a liquid growth medium, such as Mueller-Hinton broth, in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium (typically 5 x 10⁵ colony-forming units/mL). The plates are incubated at 35-37°C for 16-20 hours. The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Agar Dilution Method:

In this method, varying concentrations of the antibiotics are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is inoculated with a standardized suspension of the test bacteria. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the antibiotic that prevents the growth of bacterial colonies. The WHO-ICS agar dilution technique is a frequently cited standardized protocol.

In Vitro Antimicrobial Susceptibility Testing Workflow

The following diagram illustrates the general workflow for determining and comparing the in vitro activity of antimicrobial agents like this compound and Cephalexin.

G bacterial_isolate Bacterial Isolate (Clinical Sample) standardized_inoculum Standardized Inoculum (e.g., 0.5 McFarland) bacterial_isolate->standardized_inoculum inoculation Inoculation of Test Medium standardized_inoculum->inoculation standardized_inoculum->inoculation antibiotic_dilutions Serial Dilutions of This compound & Cephalexin antibiotic_dilutions->inoculation antibiotic_dilutions->inoculation incubation Incubation (e.g., 37°C for 18-24h) inoculation->incubation mic_determination MIC Determination (Lowest concentration with no visible growth) incubation->mic_determination incubation->mic_determination data_comparison Comparative Analysis of MIC Values mic_determination->data_comparison

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.

Cross-Validation of Cefaclor Analytical Methods: A Comparative Guide to HPLC and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

In the quality control and analysis of pharmaceuticals, the choice of analytical methodology is paramount to ensuring the safety, efficacy, and quality of the final product. This guide provides a comprehensive cross-validation and comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, for the quantitative determination of Cefaclor, a second-generation cephalosporin antibiotic. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.

Experimental Protocols

Detailed methodologies for both HPLC and UV-Vis analysis of this compound are outlined below, based on validated methods found in the literature.

High-Performance Liquid Chromatography (HPLC) Method

A prevalent HPLC method for the determination of this compound in pharmaceutical formulations involves a reversed-phase approach.[1][2][3]

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector is utilized.[1][4][5]

  • Mobile Phase: A common mobile phase consists of a mixture of triethylamine, methanol, acetonitrile, and water in a volumetric ratio of 2:10:20:68.[1][2][3] Another reported mobile phase is a mixture of sodium 1-pentanesulfonate, water, triethylamine, and methanol, with the pH adjusted to 2.5 with phosphoric acid.[4][5]

  • Flow Rate: The mobile phase is typically pumped at a flow rate of 1.0 mL/min or 1.5 mL/min.[1][2][3][4][5]

  • Detection: UV detection is performed at a wavelength of 265 nm.[1][2][3][4][5]

  • Sample Preparation: A stock solution of this compound is prepared by dissolving the reference standard in the mobile phase or a suitable solvent to a known concentration. Working standards are then prepared by serial dilution. For pharmaceutical dosage forms, a sample is accurately weighed, dissolved in the solvent, and diluted to fall within the calibration range.[1]

UV-Vis Spectrophotometry Method

A straightforward and rapid UV-Vis spectrophotometric method can be employed for the quantification of this compound.[1][2][6]

  • Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes is used.[1][2][6]

  • Solvent: Purified water is commonly used as the solvent.[1][2]

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound in water is typically observed at 264 nm.[1][2] Another method involves alkaline hydrolysis of this compound to a diketopiperazine derivative, with subsequent measurement at 340 nm.[7][8]

  • Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the this compound reference standard in the chosen solvent. Calibration standards are prepared by diluting the stock solution to various concentrations. For dosage forms, the sample is dissolved in the solvent, filtered if necessary, and diluted to an appropriate concentration for measurement.[1][2][6]

Data Presentation: Performance Comparison

The following table summarizes the key validation parameters for the HPLC and UV-Vis methods for this compound analysis, compiled from various studies.

Validation ParameterHPLC MethodUV-Vis MethodReferences
Linearity Range 0.1 - 80 µg/mL1.0 - 60 µg/mL[1]
Correlation Coefficient (r²) > 0.999> 0.999[1][4][5]
Accuracy (% Recovery) 98.36 - 103.01%98.08 - 98.40%[1][7][8]
Precision (RSD %) < 2.0%< 2.0%[1]
Limit of Detection (LOD) 0.0234 µg/mLNot consistently reported[9]
Limit of Quantitation (LOQ) 0.0710 µg/mLNot consistently reported[9]
Specificity High (separates from degradation products)Lower (potential interference from excipients)[10][11]

Mandatory Visualization

Analytical_Method_Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Processing cluster_validation Method Validation & Comparison Sample This compound Sample (Bulk Drug/Formulation) Stock Prepare Stock Solution Sample->Stock Working Prepare Working Standards & QC Samples Stock->Working HPLC HPLC Analysis (C18 Column, UV 265nm) Working->HPLC UV_Vis UV-Vis Analysis (Water, 264nm) Working->UV_Vis Chroma Chromatogram (Peak Area) HPLC->Chroma Absorb Absorbance Spectrum UV_Vis->Absorb Cal_HPLC Calibration Curve (HPLC) Chroma->Cal_HPLC Cal_UV Calibration Curve (UV-Vis) Absorb->Cal_UV Validation Validation Parameters (Linearity, Accuracy, Precision, etc.) Cal_HPLC->Validation Cal_UV->Validation Comparison Statistical Comparison (t-test, F-test) Validation->Comparison Conclusion Method Selection Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and UV-Vis analytical methods.

Logical_Comparison_of_Validation_Parameters cluster_methods Analytical Methods cluster_parameters Key Performance Parameters HPLC HPLC Specificity Specificity / Selectivity HPLC->Specificity Superior Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Higher Precision Precision (RSD%) HPLC->Precision Comparable Accuracy Accuracy (% Recovery) HPLC->Accuracy Comparable Linearity Linearity (r²) HPLC->Linearity Wider Range Cost Cost & Speed HPLC->Cost Higher Cost, Slower UV_Vis UV-Vis UV_Vis->Specificity Lower UV_Vis->Sensitivity Lower UV_Vis->Precision Comparable UV_Vis->Accuracy Comparable UV_Vis->Linearity Narrower Range UV_Vis->Cost Lower Cost, Faster

Caption: Logical comparison of HPLC and UV-Vis validation parameters.

Discussion and Conclusion

Both HPLC and UV-Vis spectrophotometry have demonstrated their suitability for the quantitative analysis of this compound in pharmaceutical dosage forms.[1][2] The choice between the two methods depends on the specific requirements of the analysis.

The HPLC method offers superior specificity and sensitivity . Its chromatographic separation capability allows for the accurate quantification of this compound even in the presence of impurities and degradation products. This makes it the method of choice for stability-indicating assays and for the analysis of complex matrices. The reported lower limits of detection and quantification for HPLC further highlight its advantage in detecting trace amounts of the analyte.[9]

On the other hand, the UV-Vis spectrophotometric method is characterized by its simplicity, speed, and cost-effectiveness .[10] For routine quality control where the interference from excipients is minimal and high sensitivity is not a prerequisite, UV-Vis spectrophotometry provides a reliable and efficient alternative. Studies have shown that both methods can yield comparable results in terms of accuracy and precision for the analysis of this compound in pharmaceutical formulations.[1]

References

Comparative Stability of Cefaclor Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, understanding the stability of an active pharmaceutical ingredient (API) in its various formulations is critical for ensuring safety, efficacy, and shelf-life. This guide provides a comparative analysis of the stability of different Cefaclor formulations, drawing upon published experimental data.

This compound, a second-generation cephalosporin antibiotic, is susceptible to degradation through several pathways, including hydrolysis, oxidation, and racemization. These degradation processes can be influenced by environmental factors such as temperature, humidity, light, and pH. Consequently, the formulation of this compound plays a crucial role in its overall stability. This guide summarizes key findings from stability studies on various this compound formulations, including oral suspensions and tablets.

Quantitative Stability Data

The stability of this compound in different formulations under various storage conditions has been evaluated in several studies. The following tables summarize the quantitative data from these investigations, focusing on the percentage of degradation over time.

Table 1: Stability of this compound Oral Suspensions at Different Temperatures

FormulationStorage Temperature (°C)Duration (days)Degradation (%)
Ceclor®414< 5
Midocef®414< 5
Forticef®414< 5
Cefabac®4145
Cloracef®4146
Ceclor®2514Significant degradation
Midocef®2514Significant degradation
Forticef®2514Significant degradation
Cefabac®2514Significant degradation
Cloracef®2514Significant degradation
Ceclor®3714Significant degradation
Midocef®3714Significant degradation
Forticef®3714Significant degradation
Cefabac®3714Significant degradation
Cloracef®3714Significant degradation

Data synthesized from a study on pediatric suspensions of this compound.[1][2]

Table 2: Influence of Relative Humidity (RH) on this compound Stability

Formulation/SubstanceTemperature (°C)Relative Humidity (%)Degradation Rate Constant (s⁻¹)
This compound (Substance)6076.4(2.16 ± 0.86) x 10⁻⁶
This compound (Oral Suspension)6076.4(2.53 ± 0.25) x 10⁻⁶

This study demonstrated that the degradation of this compound in both its pure form and in an oral suspension follows first-order autocatalytic kinetics at elevated temperature and humidity.[3]

Experimental Protocols

The stability of this compound is primarily assessed using stability-indicating analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most common.

Protocol: HPLC Method for this compound Stability Testing

A widely used method for determining the degradation of this compound involves a reversed-phase HPLC (RP-HPLC) system with UV detection.[1][2][3]

  • Chromatographic System:

    • Column: LiChrospher 100 RP-18 (250 x 4 mm, 5 µm particle size) or equivalent.[3]

    • Mobile Phase: A mixture of methanol and an aqueous solution containing sodium pentanesulfonate and triethylamine, adjusted to pH 2.5 with phosphoric acid.[3] A common ratio is 30 volumes of methanol to 70 volumes of the aqueous solution.[3]

    • Flow Rate: Typically around 1.2 mL/min.[3]

    • Detector: UV detector set at 265 nm.[3]

    • Internal Standard: Salicylamide can be used as an internal standard to improve quantitative accuracy.[3]

  • Sample Preparation:

    • This compound formulations are accurately weighed and diluted with a suitable solvent (e.g., a mixture of methanol and water) to a known concentration.

    • For oral suspensions, the reconstituted suspension is used.

    • The sample solutions are then filtered through a 0.45 µm filter before injection into the HPLC system.

  • Data Analysis:

    • The concentration of this compound is determined by comparing the peak area of this compound in the sample chromatogram to the peak area of a known standard.

    • Degradation is quantified by the decrease in the concentration of the parent this compound peak over time.

Protocol: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[4] These studies involve exposing the this compound formulation to stress conditions more severe than those of accelerated stability testing.

  • Acid and Base Hydrolysis: The drug product is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

  • Oxidation: The formulation is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%).[4]

  • Thermal Stress: The drug product is subjected to high temperatures (e.g., 65°C) for a defined period.[5]

  • Photostability: The formulation is exposed to light, typically in a photostability chamber according to ICH guidelines.

Visualizing Experimental Workflows and Degradation Pathways

To better illustrate the processes involved in stability testing and the chemical fate of this compound, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing start This compound Formulation (e.g., Oral Suspension, Tablet) reconstitute Reconstitution/Dissolution in appropriate solvent start->reconstitute filter Filtration (0.45 µm) reconstitute->filter hplc RP-HPLC System filter->hplc detection UV Detection (265 nm) hplc->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Area Integration chromatogram->integration quantification Quantification vs. Standard integration->quantification stability Stability Assessment (% Degradation) quantification->stability

Caption: Experimental workflow for HPLC-based stability testing of this compound formulations.

G cluster_degradation Degradation Pathways This compound This compound hydrolysis Hydrolysis (β-lactam ring opening) This compound->hydrolysis isomerization Isomerization (Double bond migration) This compound->isomerization intramolecular_aminolysis Intramolecular Aminolysis (Piperazine-2,5-dione formation) This compound->intramolecular_aminolysis oxidation Oxidation This compound->oxidation decarboxylation Decarboxylation This compound->decarboxylation

Caption: Major degradation pathways of this compound.[6][7][8]

Conclusion

The stability of this compound is highly dependent on its formulation and storage conditions. Oral suspensions, in particular, show significant degradation at room and elevated temperatures, underscoring the importance of refrigerated storage after reconstitution. The excipients used in different formulations can also influence stability, although one study suggested the kinetic mechanism of degradation is independent of the excipients.[3] For researchers and drug development professionals, conducting thorough stability studies using validated, stability-indicating methods like HPLC is essential for ensuring the quality, safety, and efficacy of this compound products. The degradation of this compound is a complex process involving multiple pathways, and understanding these is key to developing stable and effective formulations.

References

In vivo efficacy comparison of Cefaclor and Amoxicillin/clavulanate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of beta-lactam antibiotics, Cefaclor and Amoxicillin/clavulanate remain mainstays in the treatment of a variety of bacterial infections. While both are valued for their efficacy, a detailed, data-driven comparison of their in vivo performance is crucial for informed decisions in research and clinical development. This guide provides an objective comparison, supported by experimental data, to elucidate the nuances of their in vivo efficacy.

Quantitative Efficacy Comparison

The following tables summarize the clinical and bacteriological efficacy of this compound and Amoxicillin/clavulanate in various in vivo human studies.

Table 1: Clinical Efficacy in Acute Otitis Media in Children

Treatment GroupNumber of PatientsClinical Success (Cure + Improvement)Reference
This compound16798%[1]
Amoxicillin/clavulanate18585%[1]

Table 2: Bacteriological Eradication in Acute Otitis Media in Children

Treatment GroupNumber of PatientsBacteriological Eradication RateReference
This compoundNot Specified95%[1]
Amoxicillin/clavulanateNot Specified78%[1]

Table 3: Efficacy in Pediatric Pharyngotonsillitis

Treatment GroupEfficacy at Post-Therapy VisitRelapse Rate on Follow-upRecurrence Rate on Follow-upReference
This compound~98%15.56%6.66%[2]
Amoxicillin/clavulanate~98%21.28%10.64%[2]

Table 4: Efficacy in Soft Tissue Infections in Children

Treatment GroupNumber of PatientsClinical Cure RateReference
This compound45100%[3]
Amoxicillin/clavulanate4697%[3]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound, a second-generation cephalosporin, and Amoxicillin, a penicillin-type antibiotic, exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall. This process is critical for bacterial survival, as the cell wall provides structural integrity and protection from osmotic stress. The key targets for these antibiotics are penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.

Amoxicillin/clavulanate is a combination product. Clavulanic acid is a beta-lactamase inhibitor, which has little to no antibacterial activity on its own. Its primary role is to inactivate beta-lactamase enzymes produced by some bacteria, which would otherwise degrade amoxicillin, rendering it ineffective.

Mechanism of Action of this compound and Amoxicillin/clavulanate cluster_bacterium Bacterial Cell Cytoplasm Cytoplasm Cell_Wall_Synthesis Peptidoglycan Synthesis Cytoplasm->Cell_Wall_Synthesis Precursor Synthesis PBPs Penicillin-Binding Proteins (PBPs) Cell_Wall_Synthesis->PBPs Transpeptidation Cell_Wall Intact Cell Wall PBPs->Cell_Wall Lysis Cell Lysis PBPs->Lysis Beta_Lactamase β-lactamase Amoxicillin Amoxicillin Beta_Lactamase->Amoxicillin Inactivates This compound This compound This compound->PBPs Inhibits Amoxicillin->PBPs Inhibits Clavulanate Clavulanate Clavulanate->Beta_Lactamase Inhibits Experimental Workflow: Murine Thigh Infection Model Start Start Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Renal_Impairment Induce Renal Impairment (Uranyl Nitrate) Neutropenia->Renal_Impairment Infection Thigh Infection with Streptococcus pneumoniae Renal_Impairment->Infection Treatment Administer Antibiotic (this compound or Amoxicillin/clavulanate) Infection->Treatment 2 hours post-infection Endpoint_24h Determine CFU/thigh at 24 hours Treatment->Endpoint_24h Endpoint_4d Monitor Survival for 4 days Treatment->Endpoint_4d End End Endpoint_24h->End Endpoint_4d->End

References

Head-to-Head Comparison: Cefaclor vs. Cefuroxime Against Haemophilus influenzae

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of the in vitro and in vivo efficacy of two prominent second-generation cephalosporins, Cefaclor and Cefuroxime, against the clinically significant pathogen Haemophilus influenzae. The following sections present a synthesis of available experimental data, detailed methodologies for key assays, and visualizations of the underlying molecular mechanisms to aid researchers in their understanding and future development of antibacterial agents.

In Vitro Efficacy: A Tale of Two Cephalosporins

The in vitro activity of this compound and Cefuroxime against H. influenzae is a critical determinant of their potential clinical utility. This is primarily assessed through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A comprehensive analysis of available data reveals nuances in their respective potencies, particularly against strains with different resistance mechanisms.

Minimum Inhibitory Concentration (MIC) Data

The susceptibility of H. influenzae to this compound and Cefuroxime can be significantly influenced by the production of β-lactamase enzymes and alterations in penicillin-binding proteins (PBPs). The following tables summarize the available MIC data, categorizing isolates based on their resistance profiles.

Table 1: Comparative MIC Ranges of this compound and Cefuroxime against Haemophilus influenzae

AntibioticH. influenzae Strain TypeMIC Range (µg/mL)
This compound β-lactamase-producing4 - 8[1][2]
Cefuroxime β-lactamase-negative (reduced susceptibility)Data not readily available in direct comparison

Table 2: MIC50 and MIC90 Values of this compound and Cefuroxime against Haemophilus influenzae

AntibioticH. influenzae Strain TypeMIC50 (µg/mL)MIC90 (µg/mL)
This compound β-lactamase-negativeNot specifiedNot specified
β-lactamase-positiveSlightly diminished activity compared to negative strains[3]Slightly diminished activity compared to negative strains[3]
Cefuroxime β-lactamase-negativeNot specifiedNot specified
β-lactamase-positiveActivity not influenced by β-lactamase production[3]Activity not influenced by β-lactamase production[3]
This compound gBLNAR populationNot specifiedNot specified
Cefuroxime gBLNAR populationNot specifiedNot specified

Note: gBLNAR (genotypically β-lactamase-negative ampicillin-resistant). Data for a direct head-to-head comparison of MIC50 and MIC90 values across all strain types is limited in the reviewed literature. Some studies indicate Cefuroxime generally exhibits greater in vitro activity against H. influenzae compared to this compound, particularly against β-lactamase-producing strains.

Time-Kill Curve Analysis

Time-kill assays provide a dynamic view of an antibiotic's bactericidal or bacteriostatic activity over time. While direct comparative time-kill curve data for this compound and Cefuroxime against H. influenzae is sparse in the literature, available studies suggest that both agents exhibit time-dependent killing.[2] One study noted that for β-lactamase-producing H. influenzae, both this compound and another cephalosporin, cefdinir, demonstrated lower kill rates versus their growth rates, resulting in a negative balance.[1][2] Another study highlighted a significant inoculum effect with this compound, where its efficacy diminished at higher bacterial concentrations.

In Vivo Efficacy: Insights from Animal Models

Animal models, particularly for otitis media, have been instrumental in evaluating the in vivo efficacy of this compound and Cefuroxime against H. influenzae.

In a comparative study for the treatment of acute bacterial maxillary sinusitis, bacteriologic cure was achieved in 95% of sinuses treated with Cefuroxime axetil, compared to 71% of those treated with this compound.[4] Another study on acute otitis media found that treatment failed in 24% of this compound-treated patients, while only 10% of patients who received Cefuroxime axetil experienced treatment failure, with H. influenzae being a common pathogen in treatment failures.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method based on CLSI Guidelines)

This protocol outlines the standardized broth microdilution method for determining the MIC of this compound and Cefuroxime against H. influenzae.

1. Media Preparation:

  • Use Haemophilus Test Medium (HTM) broth.[5]

  • Prepare serial twofold dilutions of this compound and Cefuroxime in HTM broth in a 96-well microtiter plate.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture of H. influenzae on a suitable agar plate (e.g., chocolate agar), select several colonies.

  • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate inoculum density of 1-4 x 10⁸ CFU/mL.

  • Dilute this suspension in HTM broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C in a CO₂-enriched atmosphere (5% CO₂) for 20-24 hours.[5]

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_media Prepare Serial Dilutions of this compound & Cefuroxime in HTM Broth start->prep_media prep_inoculum Prepare H. influenzae Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_media->inoculate dilute_inoculum Dilute Inoculum to 5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35-37°C in 5% CO2 for 20-24h inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

Workflow for MIC Determination.
Time-Kill Assay Protocol

This protocol describes a method for performing a time-kill assay to evaluate the bactericidal activity of this compound and Cefuroxime against H. influenzae.

1. Inoculum Preparation:

  • Prepare an overnight culture of H. influenzae in HTM broth.

  • Dilute the overnight culture in fresh, pre-warmed HTM broth to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

2. Experimental Setup:

  • Prepare tubes or flasks containing HTM broth with this compound or Cefuroxime at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

  • Include a growth control tube with no antibiotic.

3. Inoculation and Sampling:

  • Inoculate each tube with the prepared bacterial suspension.

  • Incubate all tubes at 35-37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

4. Viable Cell Counting:

  • Perform serial tenfold dilutions of each aliquot in sterile saline or broth.

  • Plate a known volume of each dilution onto a suitable agar medium (e.g., chocolate agar).

  • Incubate the plates at 35-37°C in a CO₂-enriched atmosphere for 24-48 hours.

  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

5. Data Analysis:

  • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control.

  • A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_culture Prepare Overnight Culture of H. influenzae start->prep_culture prep_tubes Prepare Tubes with Antibiotics (0.5x, 1x, 2x, 4x MIC) start->prep_tubes prep_inoculum Dilute to Starting Inoculum (5x10^5 - 1x10^6 CFU/mL) prep_culture->prep_inoculum inoculate Inoculate Tubes prep_inoculum->inoculate prep_tubes->inoculate incubate Incubate at 35-37°C inoculate->incubate sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sampling serial_dilute Perform Serial Dilutions sampling->serial_dilute plate Plate on Agar serial_dilute->plate count_colonies Count Colonies (CFU/mL) plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Workflow for Time-Kill Assay.

Mechanism of Action and Resistance

Both this compound and Cefuroxime are β-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs), which are responsible for the final steps of peptidoglycan synthesis.

The primary mechanism of resistance to β-lactam antibiotics in H. influenzae is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. Another significant resistance mechanism involves alterations in the structure of PBPs, which reduces the binding affinity of the β-lactam antibiotic.

Mechanism_of_Action cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms Cef This compound / Cefuroxime PBP Penicillin-Binding Proteins (PBPs) Cef->PBP Binds to BetaLactamase β-Lactamase Cef->BetaLactamase Hydrolyzed by AlteredPBP Altered PBPs Cef->AlteredPBP Poorly binds to PBP_inactive Inactive PBPs PBP->PBP_inactive Inactivates CellWall Peptidoglycan Synthesis PBP_inactive->CellWall Inhibits CellLysis Cell Lysis CellWall->CellLysis Leads to Cef_inactive Inactive Antibiotic BetaLactamase->Cef_inactive ReducedBinding Reduced Binding Affinity AlteredPBP->ReducedBinding

Mechanism of Action and Resistance.

Conclusion

References

Safety Operating Guide

Navigating the Disposal of Cefaclor: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like Cefaclor is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the release of active pharmaceutical ingredients into ecosystems, which can contribute to issues such as antimicrobial resistance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound waste.[1][2][3] In the event of a spill, established laboratory protocols for hazardous material cleanup should be followed. For dry spills, use a dry clean-up procedure to avoid generating dust.[4] For wet spills, absorb the material and place it in a labeled container for disposal.[4]

Disposal Procedures: A Step-by-Step Approach

The primary directive for this compound disposal is to avoid releasing it into the sewer system or waterways.[1][4] All waste must be managed in accordance with local, state, and federal regulations.[4] The recommended disposal methods for this compound waste are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

For laboratories, a key strategy for managing this compound waste is chemical inactivation prior to disposal. This renders the antibiotic biologically inactive, mitigating the risk of environmental contamination.

Experimental Protocol: Chemical Inactivation of this compound via Alkaline Hydrolysis

A validated method for inactivating β-lactam antibiotics, including this compound, is through alkaline hydrolysis. This process breaks the β-lactam ring, which is essential for the drug's antibacterial activity.[5][6]

Methodology:

  • Preparation: Prepare a 1 M sodium hydroxide (NaOH) solution.

  • Reaction Mixture: For a given volume of this compound waste solution or suspension, add an equal volume of the 1 M NaOH solution.

  • Inactivation: Stir the resulting mixture at ambient temperature. While the reaction for this compound is relatively fast, allowing the mixture to stir overnight ensures complete hydrolysis.[5]

  • Neutralization: After the inactivation period, neutralize the solution with an appropriate acid (e.g., hydrochloric acid) to a pH of approximately 7.0.

  • Disposal: The resulting inactivated and neutralized solution can then be disposed of as chemical waste, following institutional and local regulations. It is crucial to confirm with your institution's environmental health and safety (EHS) office for specific guidance on the disposal of the final solution.

This method has been shown to be effective for the quantitative destruction of this compound.[5]

Alternative and Emerging Disposal Technologies

Research has explored other methods for the degradation of cephalosporin antibiotics in waste streams. While not yet standard laboratory procedures, they represent potential future strategies.

Treatment MethodRemoval Efficiency of Cephalosporin CNotes
Ionizing Radiation85.5% (at 100 kGy)Effective in degrading the antibiotic and reducing the abundance of resistance genes. The presence of other organic matter can inhibit degradation efficiency.[7]
Ozonation79.9% (at 5.2 g O₃/L)Effectively degrades the antibiotic but can be a more costly option.[7]
Thermal Treatment87.3% (at 90°C for 4 hours)A viable option, with operational costs comparable to ionizing radiation.[7]
Photo-Fenton ProcessComplete removal (in pilot scale)An advanced oxidation process that has shown high efficiency in degrading β-lactam antibiotics in pharmaceutical wastewater at near-neutral pH.[8]

It is important to note that the efficacy of these methods can be influenced by the initial concentration of the antibiotic and the composition of the waste matrix.[7][9]

Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G A This compound Waste Generated (Solid or Liquid) B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Is chemical inactivation protocol available and feasible? B->C D Perform Alkaline Hydrolysis (e.g., with 1M NaOH) C->D Yes G Segregate into labeled hazardous waste container C->G No E Neutralize the solution D->E F Dispose of as non-hazardous chemical waste (pending verification) E->F H Arrange for pickup by certified hazardous waste vendor G->H I Final Disposal (Incineration or Chemical Destruction Plant) H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.